molecular formula C10H9BrO2 B1387796 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 436803-36-0

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1387796
CAS No.: 436803-36-0
M. Wt: 241.08 g/mol
InChI Key: ZVBMFHJZYVGNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one ( 436803-36-0) is a high-value brominated indanone derivative with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound is supplied as a white to yellow solid with a melting point of 119-123 °C and a predicted boiling point of 363.4±42.0 °C . It is a crucial synthetic building block in organic and medicinal chemistry, particularly for the development of novel kinase inhibitors . The structural motif of the dihydroindenone core is of significant interest in drug discovery, as it is planarity and capacity to form key hydrogen bonds, which are fundamental for interacting with the hinge region of protein kinases, a class of targets strongly associated with cancer therapeutics . The bromine atom at the 4-position provides a versatile handle for further functionalization via cross-coupling reactions, enabling researchers to explore diverse chemical space and create targeted libraries for biological screening . This compound should be stored sealed in a dry environment at room temperature . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-bromo-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBMFHJZYVGNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653339
Record name 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436803-36-0
Record name 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Part 1: Core Directive - A Bespoke Analytical Framework

This guide eschews a rigid, templated approach in favor of a bespoke analytical framework tailored to the specific structural nuances of 4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. As a Senior Application Scientist, the imperative is not merely to present data, but to construct a narrative of scientific discovery. We will explore the causality behind experimental choices, ensuring that each analytical step logically builds upon the last, culminating in a validated and unambiguous structural assignment. This molecule, a key building block in medicinal chemistry, presents a fascinating case study in the application of modern analytical techniques. The interplay of its aromatic, aliphatic, and functional group features demands a multi-faceted approach for complete characterization.

Part 2: Scientific Integrity & Logic - The E-E-A-T Pillars

Expertise & Experience: The "Why" Behind the "How"

The structural elucidation of a novel or synthesized molecule is a process of systematic investigation. Our approach is grounded in decades of field-proven insights, prioritizing not just the acquisition of data, but its intelligent interpretation. We begin with the foundational techniques and progressively employ more sophisticated methods to resolve any ambiguities.

Trustworthiness: A Self-Validating System

Each protocol described herein is designed to be a self-validating system. The data obtained from one technique will be used to corroborate the findings of another, creating a robust and trustworthy final structural assignment. For instance, the molecular formula derived from high-resolution mass spectrometry will be cross-referenced with the integration values from ¹H NMR and the carbon count from ¹³C NMR.

Authoritative Grounding & Comprehensive References

Every mechanistic claim and protocol standard within this guide is supported by authoritative sources. In-text citations and a comprehensive reference list are provided to ensure a solid foundation in established scientific principles.

Part 3: Foundational Data and Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in research and development.

PropertyValueReference
Molecular Formula C₁₀H₉BrO₂[1][2]
Molecular Weight 241.08 g/mol [1][2][3]
CAS Number 436803-36-0[1][2][3]

Part 4: The Analytical Workflow - A Step-by-Step Elucidation

The journey from a synthesized compound to a fully characterized molecule follows a logical progression of analytical techniques.

Figure 1: A logical workflow for the structural analysis of this compound. This diagram illustrates the sequential and complementary nature of the analytical techniques employed.

Mass Spectrometry: The First Glimpse

Causality: Mass spectrometry is the initial and most direct method to determine the molecular weight and elemental composition of a compound.[4][5] High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it is likely to produce the intact molecular ion.

  • Mass Analysis: The m/z (mass-to-charge ratio) of the ions is measured using a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.

  • Data Interpretation: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The accurate mass measurement is then used to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle Pieces

Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[8][9][10][11] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their functional group and hybridization state.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.

Expected Spectroscopic Data:

While experimental data can vary slightly based on solvent and instrument, theoretical predictions and data from similar structures provide a reliable guide. For a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the following ¹H NMR signals were observed in DMSO-d₆: a singlet for the aromatic proton, singlets for the methoxy groups, and multiplets for the aliphatic protons.[12][13] The ¹³C NMR showed signals for the carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons.[12][13]

Single Crystal X-ray Crystallography: The Definitive Picture

Causality: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[14][15][16][17] It reveals bond lengths, bond angles, and the precise spatial arrangement of all atoms.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.

The crystal structure of a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, has been reported, confirming the planar nature of the dihydroindene moiety with a slight twist in the five-membered ring.[12]

Part 5: Integration and Final Validation

The final step in the structural analysis is the integration of all collected data. The molecular formula from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The connectivity established by 2D NMR must align with the functional groups identified by IR spectroscopy and the 3D structure determined by X-ray crystallography. This comprehensive cross-validation ensures the highest level of confidence in the final structural assignment.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone that serves as a valuable building block in medicinal chemistry and materials science. The indanone scaffold is a core structural motif in a variety of biologically active molecules. The presence of the bromo and methoxy substituents on the aromatic ring of this particular indanone offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide provides a detailed exploration of the viable synthetic pathways for the preparation of this compound, with a focus on the underlying chemical principles, experimental protocols, and comparative analysis of different methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points towards an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. This key disconnection is illustrated below.

Retrosynthesis Target This compound Precursor_1 3-(3-Bromo-4-methoxyphenyl)propanoic acid Target->Precursor_1 Intramolecular Friedel-Crafts Acylation Precursor_2 3-(4-Methoxyphenyl)propanoic acid Precursor_1->Precursor_2 Electrophilic Aromatic Bromination

Caption: Retrosynthetic analysis of this compound.

This analysis reveals a primary synthetic route commencing from the commercially available 3-(4-methoxyphenyl)propanoic acid. The synthesis involves two key transformations: electrophilic aromatic bromination followed by an intramolecular Friedel-Crafts cyclization.

Primary Synthesis Pathway: From 3-(4-Methoxyphenyl)propanoic acid

This pathway is the most direct and cost-effective route, leveraging readily available starting materials.

Step 1: Bromination of 3-(4-Methoxyphenyl)propanoic acid

The initial step involves the regioselective bromination of 3-(4-methoxyphenyl)propanoic acid to introduce a bromine atom at the position ortho to the methoxy group. The methoxy group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the propanoic acid side chain at the para position, the bromination is expected to occur predominantly at the ortho position.

Reaction Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as N-bromosuccinimide (NBS) in the presence of a suitable solvent, generates an electrophilic bromine species which is then attacked by the electron-rich aromatic ring.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aryl_acid 3-(4-Methoxyphenyl)propanoic acid NBS N-Bromosuccinimide (NBS) Sigma_complex Arenium Ion (Sigma Complex) Brominated_product 3-(3-Bromo-4-methoxyphenyl)propanoic acid Sigma_complex->Brominated_product - H+

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Protocol:

  • Reagents and Solvents:

    • 3-(4-Methoxyphenyl)propanoic acid

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (or a similar polar aprotic solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 3-(4-methoxyphenyl)propanoic acid in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Parameter Condition Rationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a source of electrophilic bromine under mild conditions.
Solvent AcetonitrileA polar aprotic solvent that facilitates the reaction without participating in it.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Stoichiometry Slight excess of NBSEnsures complete conversion of the starting material.

Table 1: Recommended conditions for the bromination of 3-(4-methoxyphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

The second and final step is the cyclization of 3-(3-bromo-4-methoxyphenyl)propanoic acid to form the desired indanone ring system. This is an intramolecular electrophilic aromatic substitution reaction. The carboxylic acid is converted in situ to a more reactive acylating agent (an acylium ion or a mixed anhydride) which then attacks the aromatic ring. Several reagents are commonly employed to promote this transformation, each with its own advantages and disadvantages.

General Reaction Mechanism:

The strong acid catalyst protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the aromatic ring to form a six-membered ring intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the final indanone product.

FC_Acylation_Mechanism cluster_reactant Reactant cluster_intermediates Intermediates cluster_product_fc Product Bromo_acid 3-(3-Bromo-4-methoxyphenyl)propanoic acid Acylium_ion Acylium Ion Sigma_complex_cyclized Cyclized Sigma Complex Acylium_ion->Sigma_complex_cyclized Intramolecular Attack Indanone_product 4-Bromo-5-methoxy-1-indanone Sigma_complex_cyclized->Indanone_product - H+

Caption: General mechanism for intramolecular Friedel-Crafts acylation.

Method A: Using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a widely used and effective reagent for intramolecular Friedel-Crafts acylations.[1] It acts as both a catalyst and a solvent.

Experimental Protocol:

  • Reagents:

    • 3-(3-Bromo-4-methoxyphenyl)propanoic acid

    • Polyphosphoric acid (PPA)

  • Procedure:

    • In a flask equipped with a mechanical stirrer, add 3-(3-bromo-4-methoxyphenyl)propanoic acid to an excess of polyphosphoric acid (typically 10-20 times the weight of the acid).

    • Heat the mixture with stirring to 80-100 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The product will precipitate out of the aqueous solution.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Method B: Using Aluminum Chloride (AlCl₃)

Aluminum chloride is a classic and potent Lewis acid catalyst for Friedel-Crafts reactions.[2][3] The reaction is typically carried out in an inert solvent.

Experimental Protocol:

  • Reagents and Solvents:

    • 3-(3-Bromo-4-methoxyphenyl)propanoic acid

    • Thionyl chloride (SOCl₂)

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM) or another inert solvent

  • Procedure:

    • Step 2a: Formation of the Acyl Chloride. In a flask equipped with a reflux condenser and a gas trap, add 3-(3-bromo-4-methoxyphenyl)propanoic acid to an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Step 2b: Intramolecular Friedel-Crafts Acylation. Dissolve the crude acyl chloride in dry dichloromethane and cool the solution to 0 °C.

    • Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Method C: Using Eaton's Reagent (P₂O₅ in Methanesulfonic Acid)

Eaton's reagent is a powerful and often superior alternative to PPA for difficult cyclizations.[4] It is a solution of phosphorus pentoxide in methanesulfonic acid.

Experimental Protocol:

  • Reagents:

    • 3-(3-Bromo-4-methoxyphenyl)propanoic acid

    • Eaton's reagent (7.5 wt % P₂O₅ in MsOH)

  • Procedure:

    • In a flask with a magnetic stirrer, add 3-(3-bromo-4-methoxyphenyl)propanoic acid to Eaton's reagent.

    • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Method Catalyst/Reagent Advantages Disadvantages
A Polyphosphoric Acid (PPA)Inexpensive, acts as both catalyst and solvent.[1]Viscous and can be difficult to handle, workup can be challenging.
B Aluminum Chloride (AlCl₃)Highly effective Lewis acid, well-established methodology.[2][3]Requires conversion to acyl chloride, moisture sensitive, stoichiometric amounts needed.
C Eaton's ReagentOften gives higher yields and cleaner reactions, milder conditions.[4]More expensive than PPA, corrosive.

Table 2: Comparison of catalysts for intramolecular Friedel-Crafts acylation.

Alternative Synthetic Approaches

While the primary pathway is the most straightforward, other synthetic strategies can be envisioned. One such alternative involves a multi-step sequence starting from a different commercially available precursor. However, these routes are generally longer and may involve more challenging transformations.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 3-(4-methoxyphenyl)propanoic acid. The key steps are regioselective bromination followed by an intramolecular Friedel-Crafts acylation. Several effective methods for the cyclization step are available, with the choice of reagent depending on factors such as scale, cost, and available equipment. The protocols outlined in this guide provide a comprehensive framework for the successful laboratory preparation of this important synthetic intermediate.

References

A Technical Guide to 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 436803-36-0): A Strategic Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 436803-36-0), a key chemical intermediate with significant potential in medicinal chemistry and drug development. While this compound itself is not an active pharmaceutical ingredient, its strategic functionalization serves as a critical starting point for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This document will delve into the physicochemical properties, synthesis, and reactivity of this indanone derivative. More importantly, it will contextualize its application within the broader landscape of drug discovery, with a particular focus on the development of kinase inhibitors, drawing upon the established biological significance of the indanone scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Indanone Scaffold in Medicinal Chemistry

The 1-indanone moiety is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds.[1] Derivatives of the indanone core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1] This broad bioactivity profile has established the indanone scaffold as a versatile template for the design of novel therapeutics.

One of the most promising applications of indanone derivatives is in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The planar structure of the indanone core provides an excellent foundation for designing molecules that can fit into the ATP-binding pocket of kinases, a common strategy for inhibitor design.[2] The strategic placement of functional groups on the indanone ring allows for the fine-tuning of binding affinity and selectivity for specific kinase targets.

This guide focuses on This compound , a specific derivative that offers a unique combination of features for synthetic elaboration. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold. The methoxy group at the 5-position influences the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions with target proteins.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step synthetic campaigns.

PropertyValueSource
CAS Number 436803-36-0[3][4]
Molecular Formula C₁₀H₉BrO₂[3]
Molecular Weight 241.08 g/mol [3][4]
IUPAC Name This compound[3]
Appearance White to yellow solidN/A
SMILES COC1=C(Br)C2=C(C=C1)C(=O)CC2[3]
InChIKey ZVBMFHJZYVGNSX-UHFFFAOYSA-N[3]

Table 1: Physicochemical Properties of this compound

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through the bromination of the corresponding 5-methoxy-2,3-dihydro-1H-inden-1-one precursor. A common and effective method for this transformation is electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst or initiator.[2]

Illustrative Synthetic Protocol: Bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one

The following protocol is a representative example of how a similar indanone core is brominated and can be adapted for the synthesis of the title compound.

Materials:

  • 5-methoxy-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Benzene (or a suitable alternative solvent)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 5-methoxy-2,3-dihydro-1H-inden-1-one in benzene.

  • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution at room temperature.

  • Stir the reaction mixture for an extended period (e.g., 15 hours), monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and stir the resulting slurry.

  • Collect the crude product by vacuum filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups, which allows for its elaboration into more complex molecules.

G cluster_0 This compound cluster_1 Synthetic Transformations cluster_2 Derivative Scaffolds A C-Br Bond D Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) A->D Pd-catalyzed B C=O Group E Nucleophilic Addition/Reduction B->E e.g., NaBH4 C α-Carbon F Aldol Condensation C->F Base-catalyzed G Aryl/Heteroaryl Substituted Indanones D->G H Indanols E->H I Benzylidene Indanones F->I

Figure 1: Key reaction pathways for the synthetic elaboration of this compound.

  • The Bromo Substituent: The bromine atom is the primary site for derivatization. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a vast diversity of aryl, heteroaryl, and alkyl groups at the 4-position, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

  • The Carbonyl Group: The ketone functionality can undergo nucleophilic addition and reduction to introduce new functionalities or alter the geometry of the core scaffold. For instance, reduction to the corresponding alcohol can provide access to a new set of derivatives with different biological profiles.

  • The α-Carbon: The methylene group adjacent to the carbonyl (the α-carbon) is amenable to deprotonation by a suitable base, forming an enolate. This enolate can then react with various electrophiles, most notably aldehydes in an Aldol condensation, to generate 2-substituted and 2-benzylidene indanones. These derivatives have shown interesting biological activities, including potential as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for the treatment of Alzheimer's disease.[5]

Application in Drug Discovery: A Focus on Kinase Inhibitors

The development of novel kinase inhibitors is a major focus of modern oncology and immunology research. The indanone scaffold has emerged as a promising starting point for the design of such inhibitors.[2] A key strategy in kinase inhibitor design is to create a molecule that can form specific hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[2]

The 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one core is being actively investigated for this purpose.[2] The bromination of a related methoxy-substituted indanone at the 4-position is a critical step in the synthetic route to functionalize this core and achieve potent and selective kinase inhibition.[2]

Conceptual Workflow for Developing Kinase Inhibitors from this compound

The following workflow outlines a conceptual path from the starting intermediate to the identification of a potential kinase inhibitor lead compound.

G A 4-Bromo-5-methoxy- 2,3-dihydro-1H-inden-1-one B Library Synthesis via Cross-Coupling Reactions A->B C High-Throughput Screening (Kinase Panel) B->C D Hit Identification C->D E Lead Optimization (SAR) D->E F In Vitro & In Vivo Pharmacological Profiling E->F G Preclinical Candidate Selection F->G

Figure 2: A conceptual workflow for the development of kinase inhibitors starting from the title compound.

Step-by-Step Protocol Outline:

  • Library Synthesis:

    • Utilize the bromine atom of this compound for a series of parallel Suzuki-Miyaura cross-coupling reactions with a diverse set of boronic acids. This will generate a library of 4-aryl/heteroaryl-substituted indanones.

    • Further derivatization of the carbonyl and α-carbon can be performed to expand the chemical diversity of the library.

  • High-Throughput Screening (HTS):

    • Screen the synthesized library against a panel of protein kinases implicated in a disease of interest (e.g., cancer, inflammatory disorders).

    • The primary screen should be a biochemical assay that measures the ability of the compounds to inhibit the enzymatic activity of each kinase.

  • Hit Identification and Validation:

    • Identify "hits" from the primary screen that exhibit significant inhibition of one or more target kinases.

    • Validate these hits through dose-response studies to determine their IC₅₀ values.

    • Confirm the mechanism of inhibition (e.g., ATP-competitive) through mechanistic studies.

  • Lead Optimization:

    • Synthesize analogues of the validated hits to explore the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

    • Computational modeling and molecular docking can be employed to guide the design of new analogues.

  • In Vitro and In Vivo Pharmacological Profiling:

    • Evaluate the optimized lead compounds in cell-based assays to assess their effects on cell signaling pathways and cell viability.

    • Promising compounds are then advanced to in vivo studies in animal models of the target disease to evaluate their efficacy and safety.

Conclusion

This compound (CAS No. 436803-36-0) is a strategically important, yet underexplored, building block in the armamentarium of the medicinal chemist. While it does not possess intrinsic biological activity of note, its true value is realized in its potential as a versatile starting material for the synthesis of novel, biologically active molecules. The presence of a reactive bromine handle, coupled with the proven track record of the indanone scaffold in drug discovery, makes this compound particularly attractive for the development of kinase inhibitors and other targeted therapies. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a roadmap for researchers and drug development professionals to unlock the full potential of this valuable chemical intermediate.

References

A Technical Guide to 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a detailed technical overview of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, a key chemical intermediate for researchers and professionals in drug development and organic synthesis. We will explore its fundamental chemical and physical properties, discuss logical synthetic pathways with mechanistic insights, and contextualize its potential applications within medicinal chemistry, particularly as a scaffold for developing novel therapeutics. This guide is structured to deliver expert-level insights and actionable protocols, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

The precise characterization of a chemical entity is the foundation of its utility in research and development. This compound is a substituted indanone, a class of compounds recognized for its presence in various biologically active molecules.

Nomenclature and Chemical Identifiers

Standardized identifiers are critical for unambiguous sourcing and regulatory compliance.

  • Preferred IUPAC Name: this compound[1]

  • CAS Number: 436803-36-0[1][2][3]

  • MDL Number: MFCD09878706[2][3]

Molecular Structure and Representation

The arrangement of atoms and functional groups dictates the molecule's reactivity and steric properties. The structure features a bicyclic indanone core, with a bromine atom and a methoxy group substituted on the aromatic ring. This specific substitution pattern offers distinct opportunities for further chemical modification.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

A summary of key quantitative data is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrO₂[1][2][3]
Molecular Weight 241.08 g/mol [2][3]
Physical State Solid[2]
SMILES COC1=C(Br)C2=C(C=C1)C(=O)CC2[1]
InChIKey ZVBMFHJZYVGNSX-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

While specific synthesis routes for this compound are not extensively published, a logical and effective approach can be extrapolated from established methods for analogous structures. The bromination of an activated aromatic ring is a cornerstone of organic synthesis.

Rationale for Synthetic Strategy

The synthesis of substituted indanones often involves the cyclization of a suitable precursor followed by functionalization. For introducing a bromine atom onto the aromatic ring, electrophilic aromatic substitution is the primary mechanism. However, for compounds with existing activating groups (like a methoxy group), achieving high regioselectivity is paramount. A common and effective method for the bromination of such systems is the use of N-Bromosuccinimide (NBS).[4] NBS is a preferred source of electrophilic bromine; it is safer to handle than liquid bromine and often provides cleaner reactions with higher yields.

A plausible synthetic precursor would be 5-methoxy-2,3-dihydro-1H-inden-1-one. The methoxy group is an ortho-, para-directing activator. The position para to the methoxy group is already part of the fused ring system, leaving the two ortho positions (C4 and C6) as the most likely sites for substitution. Steric hindrance from the adjacent fused ring may influence the final regiochemical outcome, making the C4 position a probable target.

Exemplary Synthetic Protocol

The following protocol is based on a reported synthesis for a structurally similar compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, and represents a robust strategy for this class of transformation.[4]

Objective: To synthesize this compound via electrophilic bromination.

Materials:

  • 5-methoxy-2,3-dihydro-1H-inden-1-one (precursor)

  • N-Bromosuccinimide (NBS)

  • Benzene or a suitable non-polar solvent

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the precursor, 5-methoxy-2,3-dihydro-1H-inden-1-one, in benzene.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to the solution at room temperature.[4] The use of AIBN suggests a radical mechanism may be involved or initiated to facilitate the reaction.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).[4]

  • Workup: Upon completion, remove the benzene solvent under reduced pressure (rotary evaporation). Add water to the residue to precipitate the crude product and dissolve any succinimide byproduct.[4]

  • Isolation: Stir the resulting slurry for approximately 30 minutes. Collect the crude solid product by vacuum filtration, washing with cold water.[4]

  • Purification: Further purify the crude product by recrystallization or column chromatography using a solvent system such as ethyl acetate/hexane to yield the pure this compound.

Synthetic Workflow Diagram

G start Dissolve 5-methoxy-2,3-dihydro- 1H-inden-1-one in Benzene reagents Add NBS (1.0 eq) and catalytic AIBN start->reagents react Stir at Room Temperature (Monitor by TLC) reagents->react workup Remove Solvent & Add Water react->workup isolate Filter and Collect Crude Product workup->isolate purify Purify via Column Chromatography isolate->purify product 4-Bromo-5-methoxy-2,3-dihydro- 1H-inden-1-one purify->product

Caption: General workflow for the synthesis of the title compound.

Relevance in Drug Discovery and Organic Synthesis

The true value of a molecule like this compound lies in its potential as a versatile building block.

The Indenone Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-one core is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that can bind to multiple, diverse biological targets by presenting functional groups in a specific three-dimensional arrangement. This scaffold is a key component in various therapeutic agents.

Potential as a Kinase Inhibitor Precursor

Research into novel cancer therapeutics has identified similar indanone structures as promising core platforms. For instance, 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one is being developed as a scaffold for kinase inhibitors.[4] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indanone structure can mimic the hydrogen bonding patterns required to bind to the hinge region of a kinase active site.[4] The bromine atom on our title compound serves as a valuable synthetic handle, allowing for the introduction of diverse chemical groups through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize binding to a specific kinase target.

Utility as a Synthetic Intermediate

The presence of an aryl bromide is highly advantageous for modern organic synthesis. It makes the molecule an ideal substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

  • Suzuki Coupling: To introduce new aryl or vinyl groups.

  • Buchwald-Hartwig Amination: To install amine functionalities.

  • Sonogashira Coupling: To add alkyne moieties.

This versatility allows chemists to rapidly generate a library of complex derivatives from a single, well-characterized intermediate, accelerating the drug discovery process. Related bromoindanone compounds are explicitly noted for their utility as key intermediates in such reactions.[5]

Application Pathway

G A 4-Bromo-5-methoxy- 2,3-dihydro-1H-inden-1-one (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald) A->B Synthetic Modification C Diverse Library of Functionalized Indanones B->C Generates D Screening & SAR Studies C->D Input for E Lead Compound for Kinase Inhibition D->E Identifies

Caption: Logical pathway from building block to potential therapeutic lead.

Handling and Safety Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated aromatic ketones should be used to inform handling procedures.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Potential Hazards: Similar compounds are classified with hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7] It is prudent to handle this compound with the assumption that it carries similar risks.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical with a defined formula and weight. It is a strategically designed building block that offers significant potential for researchers in drug discovery and synthetic chemistry. Its indanone core provides a proven scaffold for biological activity, while the combination of a methoxy group and a synthetically versatile bromine atom allows for precise and diverse chemical modifications. By understanding its properties, employing logical synthetic strategies, and recognizing its potential applications, scientists can effectively leverage this compound to accelerate the development of novel and impactful chemical entities.

References

A Guide to the Spectroscopic Characterization of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques required for the structural elucidation and characterization of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document employs a multifaceted approach. We leverage high-quality experimental data from the closely related analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , as a primary illustrative example. This is supplemented with a predictive analysis for the title compound, grounded in the established principles of NMR, IR, and MS, and supported by data from simpler structural analogs. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules.

Introduction and Physicochemical Properties

This compound belongs to the indanone class of compounds, which are common scaffolds in the development of bioactive molecules.[1] Accurate structural confirmation is the bedrock of any chemical research, ensuring that biological and chemical findings are correctly attributed. Spectroscopic analysis via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive, non-destructive method for molecular structure determination.

This guide will detail the principles, experimental protocols, and data interpretation for each of these techniques as they apply to the title compound.

Molecular Structure

The chemical structure of this compound is presented below. The numbering convention used throughout this guide is specified in the diagram.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂[2]
Molecular Weight 241.08 g/mol [2]
CAS Number 436803-36-0[2]
Appearance Predicted to be a solid-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will discuss both ¹H (proton) and ¹³C NMR.

General Experimental Protocol

The choice of solvent is a critical first step in preparing an NMR sample. The ideal solvent must dissolve the analyte, be chemically inert, and have a deuteration level high enough to not obscure analyte signals.[3][4]

Workflow: NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample lock_shim Lock on deuterium signal and shim magnetic field insert_sample->lock_shim acquire Acquire spectra (¹H, ¹³C, etc.) lock_shim->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process FID signal analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze Processed Spectrum

Caption: Standard workflow for NMR analysis from sample preparation to spectral interpretation.

Methodology:

  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Acquisition:

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for pulse angle, acquisition time, and relaxation delay should be used.

¹H NMR Spectral Analysis

Illustrative Example: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one The reported ¹H NMR data for this analog, acquired in DMSO-d₆, provides a strong foundation for our analysis.[1]

Chemical Shift (δ, ppm)MultiplicityAssignment
6.64Singlet (s)H-6
3.97Singlet (s)7-OCH₃
3.88Singlet (s)5-OCH₃
2.87–2.84Multiplet (m)H-2 (CH₂)
2.55–2.52Multiplet (m)H-3 (CH₂)
  • Aromatic Region: The single proton at the C-6 position appears as a singlet at 6.64 ppm. Its isolation (no adjacent protons) explains the lack of splitting.

  • Aliphatic Region: The two methylene groups (C-2 and C-3) of the five-membered ring appear as multiplets around 2.85 ppm and 2.53 ppm. These protons are adjacent to each other, leading to mutual splitting (a triplet-like appearance is expected for each, often referred to as a multiplet in reports). The C-2 protons are adjacent to the carbonyl group, which deshields them slightly, causing them to appear further downfield than the C-3 protons.

  • Methoxy Groups: The two methoxy groups appear as sharp singlets at 3.97 and 3.88 ppm, each integrating to three protons.

Predicted ¹H NMR Spectrum: this compound Based on the analysis of the dimethoxy analog and simpler indanones[5][6], we can predict the spectrum for the title compound.

Predicted Shift (δ, ppm)Predicted MultiplicityAssignmentRationale
~7.5 - 7.7Doublet (d)H-7H-7 is ortho to the carbonyl group and will be deshielded. It will be split by H-6.
~7.1 - 7.3Doublet (d)H-6H-6 is coupled to H-7, resulting in a doublet.
~3.9Singlet (s)5-OCH₃A typical chemical shift for an aryl methoxy group.
~3.0 - 3.2Triplet (t)H-2 (CH₂)Adjacent to the deshielding carbonyl group and coupled to the H-3 protons.
~2.6 - 2.8Triplet (t)H-3 (CH₂)Coupled to the H-2 protons.
¹³C NMR Spectral Analysis

Illustrative Example: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one The reported ¹³C NMR data provides a complete carbon backbone map.[1]

Chemical Shift (δ, ppm)Assignment
201.62C-1 (C=O)
162.29C-7a
158.85C-5
157.96C-3a
120.11C-7
99.75C-4
96.44C-6
57.667-OCH₃
56.555-OCH₃
37.01C-2
27.31C-3
  • Carbonyl Carbon: The ketone carbonyl carbon (C-1) is highly deshielded and appears significantly downfield at 201.62 ppm.

  • Aromatic Carbons: The oxygen-substituted aromatic carbons (C-5, C-7, C-7a, C-3a) appear between 120-163 ppm. The carbon bearing the bromine (C-4) is found at a relatively upfield position (99.75 ppm) due to the heavy atom effect.

  • Aliphatic Carbons: The methylene carbons C-2 and C-3 appear at 37.01 and 27.31 ppm, respectively.

  • Methoxy Carbons: The carbons of the methoxy groups are observed at 57.66 and 56.55 ppm.

Predicted ¹³C NMR Spectrum: this compound We can predict the key shifts for the title compound by adjusting for the removal of the 7-methoxy group.

Predicted Shift (δ, ppm)AssignmentRationale
~200-205C-1 (C=O)Typical range for an α,β-unsaturated ketone.
~155-160C-5Aromatic carbon attached to the electron-donating methoxy group.
~145-150C-7aAromatic carbon at the ring junction, adjacent to the carbonyl.
~130-135C-3aAromatic carbon at the other ring junction.
~125-130C-7Aromatic CH carbon.
~115-120C-6Aromatic CH carbon.
~110-115C-4Aromatic carbon attached to bromine.
~565-OCH₃Typical range for an aryl methoxy carbon.
~36C-2Aliphatic carbon adjacent to the carbonyl.
~26C-3Aliphatic carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

A common and convenient method is Attenuated Total Reflectance (ATR) IR spectroscopy, which requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Analysis

While an experimental spectrum is unavailable, the expected characteristic absorption bands for this compound can be reliably predicted from correlation tables.[7][8][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100–3000C-H StretchAromatic C-HMedium-Weak
3000–2850C-H StretchAliphatic (CH₂)Medium
1715–1690 C=O Stretch α,β-Unsaturated Ketone Strong
1600–1585, 1500–1400C=C StretchAromatic RingMedium, variable
1275–1200, 1075-1020 C-O Stretch Aryl Ether (Ar-O-CH₃) Strong
~850-750C-H Bend (oop)Substituted AromaticStrong
~600-500C-Br StretchAryl BromideMedium-Weak

The most prominent and diagnostic peaks will be the strong carbonyl (C=O) stretch of the ketone conjugated with the aromatic ring, and the strong C-O stretching bands of the aryl ether functionality.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful.

Principles and Experimental Protocol (ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the mass of the intact molecule.[10][11]

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Ionization: Apply a high voltage to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺) are formed.

  • Analysis: Analyze the ions using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), to obtain an accurate mass measurement.

Mass Spectrum Analysis

Illustrative Example: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one The reported HRMS data for the dimethoxy analog shows the power of this technique.[1]

  • HRMS [M+H]⁺ Calculated for C₁₁H₁₂⁷⁹BrO₃: 270.9970

  • Found: 270.9974

  • HRMS [M+H]⁺ Calculated for C₁₁H₁₂⁸¹BrO₃: 272.9949

  • Found: 272.9946

Key Interpretive Points:

  • Isotopic Pattern: The most crucial feature is the presence of two major peaks separated by approximately 2 m/z units, with nearly equal intensity (A and A+2 peaks). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in a ~1:1 natural abundance).

  • High Resolution: The ability to measure the mass to four decimal places allows for the unambiguous determination of the elemental formula, confirming the presence of C, H, Br, and O in the expected quantities.

Predicted Mass Spectrum: this compound

  • Expected [M+H]⁺: The protonated molecule will exhibit the characteristic bromine isotopic pattern at m/z 240.98 and 242.98.

    • Calculated for C₁₀H₁₀⁷⁹BrO₂⁺: 240.9862

    • Calculated for C₁₀H₁₀⁸¹BrO₂⁺: 242.9842

  • Fragmentation: While ESI is a soft technique, some fragmentation can be induced. A likely initial fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the ketone.

Proposed MS Fragmentation Pathway

G mol [M+H]⁺ m/z = 241/243 frag1 Loss of CO [M+H-CO]⁺ m/z = 213/215 mol->frag1 - CO frag2 Loss of •CH₃ [M+H-CH₃]⁺ m/z = 226/228 mol->frag2 - •CH₃ frag3 Loss of CO from frag2 [M+H-CH₃-CO]⁺ m/z = 198/200 frag2->frag3 - CO

Caption: Plausible ESI-MS fragmentation pathways for the title compound.

Conclusion

The structural characterization of this compound requires a coordinated application of modern spectroscopic techniques. This guide establishes a comprehensive framework for this analysis. ¹H and ¹³C NMR define the precise carbon-hydrogen connectivity, mass spectrometry confirms the elemental composition and molecular weight via its characteristic bromine isotope pattern, and infrared spectroscopy rapidly identifies key functional groups like the conjugated ketone and aryl ether. By integrating the data from these distinct yet complementary methods, researchers can achieve an unambiguous structural assignment, a critical step in any chemical or pharmaceutical development program.

References

Solubility Profile of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: Methodologies and Applications in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to unpredictable clinical outcomes and significant formulation challenges. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, a compound of interest in medicinal chemistry. We delve into the foundational principles of solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the interpretation of solubility data in the context of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility dataset for this and other novel chemical entities.

Introduction: The Critical Role of Solubility

In the trajectory of drug discovery and development, the physicochemical properties of a lead candidate are as crucial as its pharmacological activity. Among these, aqueous solubility stands out as a paramount parameter. It dictates the rate and extent of drug absorption, thereby directly influencing bioavailability.[1] For a compound like this compound, understanding its behavior in various solvent systems is a prerequisite for advancing it through preclinical and clinical evaluation.

This guide eschews a simple data sheet in favor of a deep dive into the methodology of solubility determination. The causality behind experimental choices is emphasized, providing the user not just with protocols, but with the scientific rationale required to adapt and troubleshoot these methods. We will explore the two primary facets of solubility relevant to pharmaceutical sciences:

  • Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure.[2] This is the gold standard for formulation development.

  • Kinetic Solubility: A measure of how quickly a compound dissolves from a high-concentration stock (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early discovery to flag potential solubility issues.[3]

By establishing a comprehensive solubility profile, researchers can make informed decisions regarding formulation strategies, predict potential absorption issues, and ensure the reliability of in vitro biological assay results.[4]

Foundational Principles Influencing Solubility

The solubility of a molecule like this compound is governed by a balance of intermolecular forces between the solute and the solvent. Key factors that must be controlled and considered during experimental determination include:

  • pH of the Medium: Many pharmaceutical compounds are weak acids or bases. Their ionization state, and thus their solubility, is highly dependent on the pH of the aqueous medium.[5] For ionizable drugs, solubility can vary by several orders of magnitude across the physiological pH range of 1.2 to 6.8.[6][7]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all solubility assessments must be conducted at a constant, controlled temperature, typically 25°C for standard measurements or 37°C to simulate physiological conditions.[8]

  • Solid-State Form (Polymorphism): The crystalline form of the API can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[2] It is crucial to characterize the solid form of the test article before and after the solubility experiment to check for any phase transformations.[9]

  • Solvent Composition: The use of co-solvents, surfactants, or complexing agents can dramatically alter the solubility of a compound.[10]

Experimental Workflow for Solubility Profiling

A robust determination of the solubility profile involves a multi-step process, beginning with the characterization of the test article and culminating in the analysis of a saturated solution. The following diagram illustrates the logical flow of this process.

G cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting API API Characterization (Purity, Solid Form) Solvent Solvent Preparation (Buffers, Organic Solvents) Equilibrium Thermodynamic Solubility (Shake-Flask Method) API->Equilibrium Kinetic Kinetic Solubility (DMSO Stock Method) API->Kinetic Solvent->Equilibrium Solvent->Kinetic Separation Phase Separation (Centrifugation/Filtration) Equilibrium->Separation Kinetic->Separation Quant Quantification (HPLC, LC-MS/MS) Separation->Quant Report Data Analysis & Reporting Quant->Report

Caption: General workflow for determining the solubility profile of an API.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating quality control steps to ensure the accuracy and reproducibility of the results.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the true solubility of a compound.[2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a definitive solubility value that is crucial for formulation and biopharmaceutics classification.[2][10]

Materials and Equipment:

  • This compound (solid form)

  • Selection of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., Ethanol, Acetonitrile, DMSO)[7]

  • Glass vials with screw caps

  • Orbital shaker/incubator capable of maintaining constant temperature (e.g., 25°C or 37°C)[8]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • HPLC or LC-MS/MS system for quantification[11]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[9]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1-2 mL) to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[9] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the supernatant from the solid residue. This is a critical step; centrifugation followed by filtration is the most robust method.[9][11]

  • Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard calibration curve.

  • QC and Data Analysis: Perform each experiment in at least triplicate.[8] The final pH of the aqueous samples should be measured to ensure it has not shifted. The residual solid should be analyzed (e.g., by XRD or DSC) to confirm that no polymorphic transformation has occurred.[9]

Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[4]

Rationale: The kinetic assay mimics the situation in many high-throughput screening assays where a compound is introduced from a DMSO stock solution into an aqueous buffer. It provides an early warning for compounds that may precipitate under assay conditions.[12][13]

Materials and Equipment:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent or filter plates)

  • Plate shaker

  • Nephelometer or UV-Vis plate reader[4]

  • HPLC or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[14]

  • Serial Dilution: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL) to the wells to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).[3]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[14]

  • Detection of Precipitation: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or indirectly.[4] For the indirect method, filter the solution through a filter plate and measure the concentration of the compound remaining in the filtrate by UV-Vis absorbance or LC-MS/MS.[12]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvent conditions.

Table 1: Illustrative Solubility Profile of this compound at 37°C

Solvent SystemMethodFinal pHSolubility (µg/mL)Solubility (µM)Classification
0.1 N HClEquilibrium1.25.522.8Low Solubility
Acetate BufferEquilibrium4.53.213.3Low Solubility
Phosphate BufferEquilibrium6.82.811.6Low Solubility
PBSKinetic (2 hr)7.415.062.2-
EthanolEquilibriumN/A>1000>4147Freely Soluble
AcetonitrileEquilibriumN/A8503526Soluble
DMSO-N/A>50,000>207,399Very Soluble

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Interpretation: Based on the Biopharmaceutics Classification System (BCS), an API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[7] Using the lowest measured equilibrium solubility from the illustrative data (2.8 µg/mL), one could calculate the volume required to dissolve a hypothetical dose. For example, to dissolve a 10 mg dose, the required volume would be:

Volume (mL) = 10,000 µg / 2.8 µg/mL ≈ 3571 mL

Since this volume is significantly greater than 250 mL, this compound would be classified as a low solubility compound under this illustrative scenario.[6] This classification has profound implications, suggesting that oral absorption may be limited by the dissolution rate and that formulation strategies such as particle size reduction or amorphous solid dispersions may be necessary.

Conclusion

The systematic determination of a compound's solubility profile is a non-negotiable step in modern drug development. This guide has provided a detailed framework and actionable protocols for characterizing the thermodynamic and kinetic solubility of this compound. By adhering to these self-validating methodologies, researchers can generate high-quality, reliable data. This data is fundamental to guiding lead optimization, selecting appropriate formulations, and ultimately increasing the probability of success for a new chemical entity as it progresses toward the clinic.

References

A Technical Guide to the Investigational Bio-Pharmacological Profile of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. This compound is built upon the 1-indanone scaffold, a recognized "privileged structure" in medicinal chemistry that forms the core of numerous pharmacologically active agents.[1] The successful development of the 1-indanone derivative Donepezil for the treatment of Alzheimer's disease has spurred significant interest in this molecular framework for its capacity to interact with critical enzymatic targets.[1][2] This guide synthesizes existing knowledge on the broader class of indanone derivatives to construct a hypothesis-driven framework for investigating the therapeutic potential of this compound. We will explore its promise in key therapeutic areas, including neurodegenerative disease, inflammation, and oncology. Detailed experimental workflows and validated protocols are presented to guide researchers in the systematic evaluation of this compound's bioactivity, establishing a clear path from initial screening to mechanistic studies.

Section 1: The Indanone Scaffold: A Privileged Core in Drug Discovery

The 1-indanone nucleus is a bicyclic ketone that has proven to be a remarkably versatile scaffold for the development of new drugs. Its rigid structure provides a fixed orientation for appended functional groups, allowing for precise interactions with biological targets. This structural feature is central to its "privileged" status, as it is capable of binding to multiple, distinct receptor types.

Indanone derivatives have demonstrated a wide spectrum of pharmacological properties.[1][2][3] Notably, they are capable of modulating the activity of key enzymes involved in neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[2] Inhibition of these enzymes can increase the levels of crucial neurotransmitters, offering a therapeutic strategy for conditions like Alzheimer's and Parkinson's disease. Beyond neuroprotection, the indanone framework has been successfully exploited to develop agents with potent anti-inflammatory, antiviral, antibacterial, and anticancer activities.[1][3] The specific substitutions on the indanone ring system are critical in defining the ultimate biological activity and target selectivity of the molecule.

Section 2: Physicochemical Profile of the Target Compound

The subject of this guide is this compound, a specific derivative of the 1-indanone core. The introduction of a bromine atom and a methoxy group onto the aromatic ring is expected to significantly influence its electronic and steric properties, thereby modulating its interaction with biological targets.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 436803-36-0[4][5]
Molecular Formula C₁₀H₉BrO₂[4]
Molecular Weight 241.084 g/mol [4]
2D Structure Chemical Structure(Generated)

Note: A placeholder image is used for the 2D structure. In a real-world scenario, this would be a generated chemical structure image.

Section 3: Hypothesis-Driven Exploration of Potential Biological Activities

The true potential of this compound can only be unlocked through a systematic and hypothesis-driven experimental approach. Based on the activities of its parent scaffold and structurally related molecules, we propose three primary avenues of investigation.

Potential as a Neuroprotective Agent

Causality and Rationale: The indanone core is famously represented by Donepezil, a potent acetylcholinesterase (AChE) inhibitor.[1][6] Furthermore, various indanone derivatives are known dual-target inhibitors of both AChE and monoamine oxidases (MAO), enzymes implicated in the pathophysiology of several neurodegenerative diseases.[2] The specific electronic nature of the bromo- and methoxy-substituents on our target compound may confer novel binding interactions within the active sites of these enzymes.

Proposed Experimental Workflow: A tiered screening approach is recommended. The initial step involves primary in vitro enzymatic assays to determine direct inhibitory activity. Positive hits would then be subjected to kinetic studies to elucidate the mechanism of inhibition.

G cluster_0 Tier 1: Primary Enzymatic Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: Cellular Validation Compound 4-Bromo-5-methoxy- 2,3-dihydro-1H-inden-1-one AChE_Assay AChE Inhibition Assay (Ellman's Method) Compound->AChE_Assay MAO_Assay MAO-A/B Inhibition Assay (Amplex Red) Compound->MAO_Assay IC50 Determine IC₅₀ Value AChE_Assay->IC50 If active MAO_Assay->IC50 If active Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) IC50->Kinetics Cell_Assay Neuroblastoma Cell Model (e.g., SH-SY5Y) Assess neuroprotection Kinetics->Cell_Assay

Caption: Proposed workflow for evaluating neuroprotective potential.

Detailed Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

  • Principle: This protocol is based on the Ellman method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion quantified spectrophotometrically at 412 nm.

  • Materials:

    • AChE from Electrophorus electricus

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compound (dissolved in DMSO)

    • Donepezil (positive control)

    • 96-well microplate and reader.

  • Procedure:

    • Prepare working solutions: AChE solution, ATCI solution, and DTNB solution in phosphate buffer.

    • In a 96-well plate, add 25 µL of the test compound at various concentrations. For the control wells, add 25 µL of buffer (with DMSO).

    • Add 50 µL of DTNB and 25 µL of AChE solution to each well. Mix and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate to each well.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Potential as an Anti-Inflammatory Agent

Causality and Rationale: Structurally related 2-benzylidene-1-indanone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This provides a strong basis for investigating this compound for similar activity. The bromomethoxy substitution pattern may enhance cell permeability or interaction with key inflammatory signaling proteins.

Proposed Experimental Workflow: The primary screen should be a cell-based assay to measure the inhibition of cytokine release from activated immune cells. A preliminary cytotoxicity assay is crucial to ensure that the observed effects are not due to cell death.

G cluster_0 Step 1: Cytotoxicity Assessment cluster_1 Step 2: Primary Functional Screen cluster_2 Step 3: Quantify Cytokine Inhibition Compound Test Compound MTT_Assay MTT Assay on RAW 264.7 Macrophages Compound->MTT_Assay Pretreat Pre-treat with non-toxic concentrations of compound MTT_Assay->Pretreat Determine concentrations Cell_Culture RAW 264.7 Macrophages Cell_Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA Measure TNF-α & IL-6 in supernatant via ELISA Stimulate->ELISA WesternBlot Assess key pathway proteins (p-p65, IκBα) via Western Blot Stimulate->WesternBlot G cluster_0 Phase 1: Broad Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Specific Target Validation Compound Test Compound NCI60 Screen against a panel of cancer cell lines (e.g., NCI-60) using SRB or MTT Assay Compound->NCI60 GI50 Determine GI₅₀ values for sensitive cell lines NCI60->GI50 Identify hits Apoptosis Apoptosis Assays (Annexin V/PI staining, Caspase activity) GI50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide staining) GI50->CellCycle MMP_Assay MMP-9 Inhibition Assay (Gelatin Zymography) GI50->MMP_Assay Based on rationale Kinase_Assay Kinase Inhibition Panel (Broad panel screen) GI50->Kinase_Assay Based on rationale

References

Harnessing the Potential of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: A Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and natural products.[1] Its strategic importance is particularly pronounced in medicinal chemistry, where it serves as a foundational template for therapeutic agents targeting a range of conditions, including neurodegenerative diseases like Alzheimer's.[1][2] Within this valuable class of compounds, 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one emerges as a highly versatile and powerful intermediate. Its unique substitution pattern, featuring a reactive aryl bromide and a methoxy group that influences the electronic properties of the aromatic ring, provides a rich platform for molecular elaboration and the development of novel chemical entities.

This guide offers a deep dive into the synthesis, reactivity, and strategic application of this key intermediate. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that govern its use, providing field-proven insights for its effective deployment in complex synthetic campaigns.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a key intermediate is paramount for its successful application. The table below summarizes the core identifiers for this compound.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 436803-36-0[3][4]
Molecular Formula C₁₀H₉BrO₂[3]
Molecular Weight 241.084 g/mol [3][4]
SMILES COC1=C(Br)C2=C(C=C1)C(=O)CC2[3]
InChIKey ZVBMFHJZYVGNSX-UHFFFAOYSA-N[3]

Core Synthesis: The Intramolecular Friedel-Crafts Acylation Pathway

The construction of the indanone core is most reliably achieved through the intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropanoic acid precursor.[1][5] This classical yet robust method involves an electrophilic aromatic substitution, where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a strong Brønsted or Lewis acid.[1]

The logical precursor for our target intermediate is 3-(3-bromo-4-methoxyphenyl)propanoic acid . The synthesis commences with the formation of this acid, followed by its cyclization.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 3-(3-bromo-4-methoxyphenyl)propanoic acid

The synthesis of the precursor acid can be achieved via several routes, often starting from a commercially available substituted cinnamic acid or by building the side chain onto a brominated anisole derivative. For the purpose of this guide, we will assume the availability of the precursor acid, which can be sourced from chemical suppliers.[6]

Part B: Intramolecular Friedel-Crafts Cyclization

This critical step forms the bicyclic indanone structure. The choice of acid catalyst is crucial and can significantly impact yield and purity. Polyphosphoric acid (PPA) and methanesulfonic acid are common choices for direct cyclization of the carboxylic acid, while stronger Lewis acids like aluminum chloride (AlCl₃) are used if the acid is first converted to the more reactive acyl chloride.[1][7] The direct cyclization is often preferred due to its operational simplicity and reduced generation of corrosive byproducts.[5]

Protocol: Cyclization of 3-(3-bromo-4-methoxyphenyl)propanoic acid

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add 3-(3-bromo-4-methoxyphenyl)propanoic acid (1.0 eq).

  • Catalyst Introduction: Carefully add methanesulfonic acid (approx. 10 volumes) to the flask. The mixture will become a solution with gentle stirring.

  • Heating: Heat the reaction mixture to 80-90 °C. The causality here is to provide sufficient activation energy for the electrophilic aromatic substitution to proceed at a practical rate without causing decomposition.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.

  • Isolation: Collect the crude product by vacuum filtration, washing thoroughly with water to remove residual acid, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from the precursor acid to the final indanone product.

G cluster_0 Synthesis of this compound start Starting Material: 3-(3-bromo-4-methoxyphenyl)propanoic acid setup Reaction Setup: Dry Glassware, Inert Atmosphere start->setup 1. Charge Reactor catalyst Catalyst Addition: Methanesulfonic Acid setup->catalyst 2. Add Catalyst reaction Intramolecular Friedel-Crafts Acylation (Heat, 80-90 °C) catalyst->reaction 3. Initiate Cyclization quench Reaction Quench: Pour onto Ice/Water reaction->quench 4. Workup isolate Isolation & Purification: Filtration, Recrystallization quench->isolate 5. Purify product Final Product: This compound isolate->product

Caption: Workflow for intramolecular Friedel-Crafts cyclization.

Strategic Applications in Synthesis: A Dually Reactive Platform

The synthetic utility of this compound lies in its two distinct and orthogonally reactive functional groups: the aryl bromide at the C4 position and the ketone at the C1 position. This duality allows for a wide range of sequential or convergent synthetic strategies.

Transformations via the Aryl Bromide: The Gateway to C-C and C-N Bond Formation

The bromine atom is a superb handle for modern cross-coupling reactions, most notably those catalyzed by palladium.[8][9][10] These reactions are fundamental pillars of pharmaceutical synthesis, enabling the construction of complex molecular architectures from simpler precursors.[11]

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[8]

  • Heck Coupling: Reaction with alkenes to form substituted olefins.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[10]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse nitrogen-containing functional groups.

The ability to perform these transformations allows chemists to build a library of diverse analogs from a single, common intermediate, which is a highly efficient strategy in drug discovery.

G cluster_1 Versatility of the Aryl Bromide Moiety intermediate 4-Bromo-5-methoxy- 2,3-dihydro-1H-inden-1-one suzuki Suzuki Coupling (R-B(OH)₂ / Pd Cat.) intermediate->suzuki heck Heck Coupling (Alkene / Pd Cat.) intermediate->heck sonogashira Sonogashira Coupling (Alkyne / Pd-Cu Cat.) intermediate->sonogashira buchwald Buchwald-Hartwig (R₂NH / Pd Cat.) intermediate->buchwald product_suzuki 4-Aryl/Alkyl Indanone suzuki->product_suzuki product_heck 4-Vinyl Indanone heck->product_heck product_sonogashira 4-Alkynyl Indanone sonogashira->product_sonogashira product_buchwald 4-Amino Indanone buchwald->product_buchwald

Caption: Palladium-catalyzed cross-coupling reactions at the C4 position.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq).

  • Solvent and Base: Add a solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq). The base is critical for activating the boronic acid in the catalytic cycle.

  • Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the 4-aryl substituted indanone.

Transformations at the Ketone: Sculpting the Five-Membered Ring

The carbonyl group offers a complementary set of synthetic possibilities. Its reactivity is central to extending the molecular framework, particularly in the synthesis of drug candidates like Donepezil, an anti-Alzheimer's agent, which is built upon a related dimethoxy-indanone core.[2][12][13]

Key Ketone Reactions:

  • Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones, which can be further modified. This is a key step in many established Donepezil syntheses.[13]

  • Reduction: Selective reduction to the corresponding alcohol opens pathways for substitutions or eliminations.

  • Grignard/Organolithium Addition: Addition of organometallic reagents to form tertiary alcohols, introducing new carbon substituents at the C1 position.

  • Wittig Reaction: Conversion of the ketone to an alkene, providing a scaffold for further functionalization.

Conclusion: A Self-Validating System for Drug Discovery

This compound is more than a simple building block; it is a self-validating synthetic platform. The protocols for its synthesis are robust and grounded in fundamental organic principles like Friedel-Crafts acylation. Its dually reactive nature—the aryl bromide amenable to a host of reliable palladium-catalyzed couplings and a ketone ready for classical carbonyl chemistry—provides a predictable and powerful system for generating molecular diversity. For researchers in drug development, mastering the use of this intermediate provides an efficient and strategic route to novel indanone-based therapeutics, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds.

References

A Comprehensive Technical Guide to 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry. We will delve into its synthesis, chemical properties, and potential applications, offering insights for researchers in drug discovery and organic synthesis.

Introduction

This compound is a substituted indanone, a class of compounds recognized for their utility in the development of novel therapeutics. The indanone scaffold is a key feature in a variety of biologically active molecules. The presence of a bromine atom and a methoxy group on the aromatic ring of this particular derivative offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.[1] Specifically, the bromo- and methoxy-substituted dihydroindenone core is being explored in the design of kinase inhibitors, which are crucial in cancer therapy.[2]

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is provided in the table below. While experimental spectral data for this specific compound is not widely published, predicted values based on closely related analogs are included to guide researchers in its characterization.

PropertyValueSource
CAS Number 436803-36-0[3][4][5]
Molecular Formula C₁₀H₉BrO₂[3][5]
Molecular Weight 241.08 g/mol [3][4][5]
Melting Point 120-121 °C[3]
Appearance Expected to be an off-white solid[2]
Predicted ¹H NMR Aromatic protons (δ 6.5-7.5 ppm), Methoxy protons (δ ~3.9 ppm), Aliphatic protons (δ 2.5-3.0 ppm)Based on[2]
Predicted ¹³C NMR Carbonyl carbon (δ ~200 ppm), Aromatic carbons (δ 100-160 ppm), Methoxy carbon (δ ~56 ppm), Aliphatic carbons (δ 25-40 ppm)Based on[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of the corresponding precursor, 5-methoxy-2,3-dihydro-1H-inden-1-one. A well-established method for the aromatic bromination of similar dihydroindenones utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[2]

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of the closely related 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[2]

Step 1: Reaction Setup

  • To a solution of 5-methoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as benzene or carbon tetrachloride, add N-bromosuccinimide (1 equivalent).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN).

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature or under gentle heating.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, remove the solvent by distillation.

  • Add water to the residue and stir the resulting slurry.

  • Collect the crude product by vacuum filtration and dry it.

  • Further purify the product by recrystallization or column chromatography.

The causality behind these experimental choices lies in the mechanism of the reaction. AIBN, upon heating, generates free radicals which initiate the reaction. NBS then serves as an electrophilic bromine source for the aromatic substitution on the electron-rich methoxy-substituted benzene ring of the indanone.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-methoxy-2,3-dihydro-1H-inden-1-one 5-methoxy-2,3-dihydro-1H-inden-1-one Bromination Bromination 5-methoxy-2,3-dihydro-1H-inden-1-one->Bromination N-bromosuccinimide (NBS) N-bromosuccinimide (NBS) N-bromosuccinimide (NBS)->Bromination Azobisisobutyronitrile (AIBN) Azobisisobutyronitrile (AIBN) Azobisisobutyronitrile (AIBN)->Bromination catalyst This compound This compound Bromination->this compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The 2,3-dihydro-1H-inden-1-one scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a range of biological activities. The functionalization of this core, as seen in this compound, provides a pathway to novel therapeutic agents.

Kinase Inhibitors

A significant area of application for substituted dihydroindenones is in the development of protein kinase inhibitors.[2] Kinases are enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. Small molecule inhibitors that target specific kinases are a major class of anti-cancer drugs. The planar structure of the dihydroindenone core, combined with its capacity for functionalization to create hydrogen bond donors and acceptors, makes it an ideal platform for designing molecules that can fit into the ATP-binding pocket of kinases and disrupt their function.[2] The bromine atom in this compound can be readily displaced or used in cross-coupling reactions to introduce other functional groups, allowing for the fine-tuning of binding affinity and selectivity for a particular kinase target.

KinaseInhibition cluster_cellular Cellular Signaling cluster_inhibition Inhibition Kinase Kinase ATP-binding pocket Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates No_Response Blocked Cellular Response Kinase->No_Response ATP ATP ATP->Kinase binds Substrate Substrate Substrate->Kinase binds Cellular_Response Cellular Response (e.g., proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor 4-Bromo-5-methoxy- 2,3-dihydro-1H-inden-1-one (or derivative) Inhibitor->Kinase binds to ATP pocket

Caption: Mechanism of kinase inhibition by a small molecule inhibitor.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on the safety data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[6]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an important intermediate for the development of novel therapeutic agents, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its properties and potential, encouraging further research and application in drug discovery.

References

Methodological & Application

Synthesis of Donepezil using 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Donepezil Hydrochloride from 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Introduction

Overview of Donepezil

Donepezil, marketed under the brand name Aricept among others, is a cornerstone in the palliative treatment of mild to moderate Alzheimer's disease.[1] As a centrally acting, reversible, and non-competitive acetylcholinesterase inhibitor, Donepezil enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine in the brain.[2][3] This mechanism helps to improve cognitive function and memory in patients suffering from this neurodegenerative disorder.[2] The chemical structure of Donepezil features a dimethoxyindanone moiety linked to an N-benzylpiperidine group via a methylene bridge, a design that contributes to its high selectivity and bioavailability.[2][3]

The Synthetic Challenge: Utilizing a Novel Precursor

While numerous synthetic routes to Donepezil have been established, most converge on the use of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a key starting material.[4][5] This guide addresses a more nuanced synthetic challenge: the preparation of Donepezil commencing from This compound . This starting material necessitates an initial strategic modification of the indanone core to install the requisite 6-methoxy group, presenting a unique problem in regioselective synthesis that this protocol will address in detail. This document provides a comprehensive, research-grade protocol designed for drug development professionals and synthetic chemists.

Overall Synthetic Strategy

Retrosynthetic Analysis

The synthesis of Donepezil hydrochloride from the specified bromo-indanone precursor can be logically divided into four principal stages:

  • Indanone Core Modification: The initial and most critical phase involves the transformation of this compound into the required 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This will be achieved via a copper-catalyzed methoxylation reaction, a variation of the Ullmann condensation, followed by a selective dehalogenation step.

  • Aldehyde Fragment Synthesis: Concurrently, the second key building block, 1-benzylpiperidine-4-carboxaldehyde, is prepared. This can be accomplished through various methods, with the reduction of a corresponding ester being a common and efficient approach.[6][7]

  • Molecular Assembly: The two key fragments, the modified indanone and the piperidine aldehyde, are coupled through a base-catalyzed aldol condensation followed by dehydration to form an unsaturated intermediate.[2][4]

  • Final Elaboration: The final stage involves the catalytic hydrogenation of the exocyclic double bond to yield the Donepezil base, which is then converted to its stable and pharmaceutically acceptable hydrochloride salt.[5][8]

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the following diagram:

G cluster_0 Part I: Indanone Core Modification cluster_1 Part II: Aldehyde Synthesis cluster_2 Part III & IV: Assembly and Final Steps A 4-Bromo-5-methoxy- 2,3-dihydro-1H-inden-1-one B 4-Bromo-5,6-dimethoxy- 2,3-dihydro-1H-inden-1-one A->B Methoxylation C 5,6-Dimethoxy- 2,3-dihydro-1H-inden-1-one B->C Debromination F 2-((1-benzylpiperidin-4-yl)methylene)- 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one C->F Aldol Condensation D Ethyl 1-benzylpiperidine- 4-carboxylate E 1-Benzylpiperidine- 4-carboxaldehyde D->E DIBAL-H Reduction E->F G Donepezil Base F->G Catalytic Hydrogenation H Donepezil Hydrochloride G->H HCl Salt Formation

Caption: Overall workflow for the synthesis of Donepezil HCl.

Part I: Synthesis of the Core Intermediate: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Rationale for the Transformation

The primary challenge is the conversion of the 4-bromo-5-methoxy pattern to the 5,6-dimethoxy substitution required for the final drug structure. A direct displacement of the bromine is not feasible. Therefore, a two-step sequence is proposed: first, the introduction of a methoxy group at the C-6 position, followed by the removal of the bromine at C-4. An Ullmann-type condensation is a robust method for forming aryl-ether bonds, and subsequent hydrodebromination can be achieved via catalytic hydrogenation.

Protocol 1: Synthesis of 4-Bromo-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

This protocol describes the copper-catalyzed methoxylation of the indanone core.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound255.1010.0 g39.2
Sodium Methoxide (NaOMe)54.024.24 g78.4
Copper(I) Iodide (CuI)190.450.75 g3.9
N,N'-Dimethylethylenediamine (DMEDA)88.150.69 g (0.8 mL)7.8
Toluene, anhydrous-150 mL-

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 g), sodium methoxide (4.24 g), and copper(I) iodide (0.75 g).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (150 mL) and N,N'-Dimethylethylenediamine (0.8 mL) via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the copper salts, washing the pad with ethyl acetate (2 x 30 mL).

  • Combine the filtrates and wash with 1 M aqueous HCl (50 mL), followed by saturated aqueous sodium bicarbonate (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a solid.

Protocol 2: Synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

This protocol details the selective removal of the bromine atom via catalytic hydrogenation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one285.128.0 g28.1
Palladium on Carbon (10% Pd/C)-0.8 g (10 wt%)-
Sodium Acetate (NaOAc)82.033.45 g42.1
Methanol-120 mL-

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-Bromo-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (8.0 g) and sodium acetate (3.45 g) in methanol (120 mL).

  • Carefully add 10% Pd/C catalyst (0.8 g) to the solution under a stream of nitrogen.

  • Seal the vessel, evacuate and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi and shake vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots. The reaction is typically complete within 4-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, which can often be used in the next step without further purification.

Part II: Synthesis of the N-Benzylpiperidine Moiety

Protocol 3: Synthesis of 1-Benzylpiperidine-4-carboxaldehyde

This key aldehyde is synthesized by the controlled reduction of a commercially available ester using Diisobutylaluminium hydride (DIBAL-H) at low temperature.[6]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 1-benzylpiperidine-4-carboxylate247.349.2 g37.2
Diisobutylaluminium hydride (DIBAL-H), 1.5 M in Toluene-28 mL42.0
Toluene, anhydrous-400 mL-
Methanol-150 mL (for quenching)-

Procedure:

  • Add ethyl 1-benzylpiperidine-4-carboxylate (9.2 g) to a dry 1 L three-necked flask under a nitrogen atmosphere and dissolve in anhydrous toluene (400 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (28 mL) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow, careful addition of methanol (150 mL). The temperature will rise.

  • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 2 hours. A gelatinous precipitate will form.

  • Filter the mixture through a pad of Celite, washing thoroughly with methanol.

  • Concentrate the filtrate to dryness under reduced pressure to yield 1-benzylpiperidine-4-carboxaldehyde as an oil, which can be used directly in the next step.[6]

Part III: Assembly of the Donepezil Backbone

The Aldol Condensation-Dehydration Reaction

This step constructs the central C-C bond of the molecule. The enolate of the indanone, formed by a strong base, attacks the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form a stable, conjugated system.[2] While strong bases like LDA are effective, simpler bases like NaOH or KOH in an alcohol solvent can also drive the reaction to completion, which is often preferred for industrial scalability.[4]

Mechanistic Insights

G cluster_mech Aldol Condensation Mechanism Indanone Indanone (Enolizable α-proton) Enolate Indanone Enolate (Nucleophile) Indanone->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Piperidine Aldehyde (Electrophile) Aldehyde->Alkoxide Aldol_Adduct Aldol Adduct Alkoxide->Aldol_Adduct + H₂O - OH⁻ Product Unsaturated Ketone (Donepezil Precursor) Aldol_Adduct->Product - H₂O (Dehydration)

Caption: Mechanism of the base-catalyzed aldol condensation.

Protocol 4: Synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one192.215.0 g26.0
1-Benzylpiperidine-4-carboxaldehyde203.285.3 g26.0
Sodium Hydroxide (NaOH)40.003.1 g78.0
Methanol-100 mL-

Procedure:

  • In a round-bottom flask, dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (5.0 g) in methanol (100 mL) at room temperature under a nitrogen atmosphere.

  • Add sodium hydroxide flakes (3.1 g) to the solution, followed by the dropwise addition of 1-benzylpiperidine-4-carboxaldehyde (5.3 g).

  • Stir the resulting mixture vigorously at room temperature for 3-5 hours. The formation of a solid precipitate indicates product formation.

  • Monitor the reaction by TLC (hexane:ethyl acetate; 1:1).[4]

  • Once the reaction is complete, filter the solid product and wash it with a 5% aqueous acetic acid solution, followed by cold methanol to remove unreacted starting materials and base.

  • Dry the solid under vacuum to obtain the unsaturated ketone intermediate.

Part IV: Final Reduction and Salt Formation

Catalytic Hydrogenation

The final step in forming the Donepezil base is the reduction of the exocyclic double bond. Catalytic hydrogenation using a palladium catalyst is the most common and efficient method.[5] It is crucial to perform this reduction under conditions that do not cause de-benzylation of the piperidine nitrogen, which can be a competing side reaction.[8]

Protocol 5: Synthesis of Donepezil Base
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one377.487.0 g18.5
Palladium on Carbon (10% Pd/C)-0.7 g (10 wt%)-
Tetrahydrofuran (THF)-150 mL-

Procedure:

  • Suspend the unsaturated ketone intermediate (7.0 g) in THF (150 mL) in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (0.7 g).

  • Seal the vessel, evacuate and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50-60 psi and shake at room temperature for 6-8 hours.

  • Monitor the reaction for the disappearance of the starting material by HPLC.

  • Upon completion, vent the hydrogen, purge with nitrogen, and filter the catalyst through Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure to obtain Donepezil base as a viscous oil or solid.

Protocol 6: Formation of Donepezil Hydrochloride
Reagent/MaterialMolar Mass ( g/mol )Quantity (approx.)
Donepezil Base379.50~6.8 g
Isopropyl Alcohol (IPA)-50 mL
Hydrochloric Acid (concentrated)-~1.7 mL

Procedure:

  • Dissolve the crude Donepezil base (~6.8 g) in isopropyl alcohol (50 mL).

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 2-3). A white precipitate will form.

  • Stir the suspension in the ice bath for 1 hour, then filter the solid.

  • Wash the solid with cold isopropyl alcohol and dry under vacuum at 40-50 °C to yield pure Donepezil Hydrochloride.

Analytical Characterization and Quality Control

The identity and purity of the final product and all intermediates must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A crucial tool for assessing purity and identifying any potential impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water buffer) is typically used.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. The spectra should be compared with reference data.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. ESI-MS should show a peak at m/z 380 (M+H)⁺ for the Donepezil base.[4]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the ketone (C=O) stretch in the indanone ring.

Safety and Handling

All synthetic procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Reagent-Specific Hazards:

    • DIBAL-H: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

    • Sodium Methoxide: Corrosive and reacts with water. Handle with care.

    • Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Handle wet when possible and avoid sources of ignition.

    • Solvents (Toluene, THF, Methanol): Flammable and toxic. Avoid inhalation and skin contact.

  • General Practices: Ensure all glassware is dry for moisture-sensitive reactions. Hydrogenation should be performed behind a safety shield. Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.[11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of the anti-Alzheimer's drug Donepezil, starting from the non-standard precursor this compound. By incorporating a strategic modification of the indanone core, followed by established procedures for molecular assembly and final reduction, this guide offers a complete pathway for researchers. The emphasis on the rationale behind procedural choices, detailed step-by-step instructions, and necessary safety precautions ensures that this protocol is both robust and reliable for application in a research and development setting.

References

Application Notes: The Strategic Utility of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often predicated on the efficient construction of complex molecular architectures. 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one has emerged as a highly valuable and versatile building block in this endeavor. Its rigid indanone core, substituted with strategically placed functional groups—a reactive aryl bromide and a modifiable ketone—provides synthetic chemists with a powerful platform for generating diverse libraries of compounds.

The aryl bromide at the 4-position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1] Concurrently, the ketone at the 1-position offers a site for nucleophilic additions, condensations, and other transformations to build out the molecular framework. This dual functionality makes it an ideal starting material for the synthesis of complex pharmaceutical intermediates, notably in the development of kinase inhibitors and analogs of established drugs.[2][3]

PropertyValueSource
CAS Number 436803-36-0[4][5][6]
Molecular Formula C₁₀H₉BrO₂[4][6]
Molecular Weight 241.08 g/mol [4][5][6]
IUPAC Name This compound[4]
SMILES COC1=C(Br)C2=C(C=C1)C(=O)CC2[4]

Core Synthetic Applications: The Power of Orthogonal Reactivity

The primary value of this compound lies in its capacity for selective, sequential functionalization. The significant difference in reactivity between the aryl bromide (amenable to cross-coupling) and the ketone allows for a controlled and predictable synthetic strategy.

Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[7] The aryl bromide of the indanone scaffold is an excellent substrate for this reaction, allowing for the facile synthesis of biaryl structures. These motifs are prevalent in a vast number of pharmacologically active molecules, including kinase inhibitors where a planar, heteroaromatic system is often required for binding to the ATP pocket of the target enzyme.[3]

The fundamental catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.[7]

Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a critical step in the synthesis of most pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for forging C-N bonds, a transformation that is often challenging using classical methods.[8][9] This palladium-catalyzed reaction couples the aryl bromide of the indanone with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[10][11] This capability is indispensable for synthesizing compounds designed to interact with biological targets through hydrogen bonding or ionic interactions, common features in drug-receptor binding.

The mechanism proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[8][10]

Visualizing the Synthetic Strategy

The following diagrams illustrate the key transformations and a general workflow for utilizing this compound in a research setting.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Pharmaceutical Intermediates start 4-Bromo-5-methoxy- 2,3-dihydro-1H-inden-1-one suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Ar-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH Pd Catalyst, Base ketone Ketone Chemistry (e.g., Aldol Condensation) start->ketone Aldehyde/Ketone Base/Acid prod1 4-Aryl-5-methoxy- indenone derivatives suzuki->prod1 prod2 4-Amino-5-methoxy- indenone derivatives buchwald->prod2 prod3 Complex scaffolds for Donepezil analogs, etc. ketone->prod3

Caption: Synthetic utility of the indanone building block.

G prep 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Indanone, Coupling Partner, Catalyst, Base, Solvent) prep->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor workup 5. Work-up & Extraction monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: General workflow for a cross-coupling experiment.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the palladium-catalyzed synthesis of 5-methoxy-4-phenyl-2,3-dihydro-1H-inden-1-one.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound241.081.0241 mg
Phenylboronic Acid121.931.2146 mg
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane (degassed)--8 mL
Deionized Water (degassed)--2 mL

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (241 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

Causality Note: The use of a water/dioxane solvent system and an inorganic base like K₂CO₃ is a standard, robust condition for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents and activating the boronic acid for transmetalation.[13][14]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of 5-methoxy-4-(morpholin-4-yl)-2,3-dihydro-1H-inden-1-one.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound241.081.0241 mg
Morpholine87.121.2105 µL
Pd₂(dba)₃915.720.02 (2 mol%)18 mg
XPhos476.620.04 (4 mol%)19 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene (anhydrous, degassed)--10 mL

Procedure:

  • Vessel and Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst Pd₂(dba)₃ (18 mg, 0.02 mmol) and the phosphine ligand XPhos (19 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol) and this compound (241 mg, 1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography to obtain the desired product.

Causality Note: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and stabilizing the palladium catalyst, leading to higher yields, especially with aryl bromides.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong, corrosive base and is highly moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable and should be handled with care.

References

Application Note & Protocol: Electrophilic Bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Abstract

This document provides a comprehensive, in-depth guide for the regioselective bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one, a key transformation in the synthesis of various pharmacologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of therapeutics for neurodegenerative diseases.[1] This protocol details the underlying principles of electrophilic aromatic substitution, provides a robust, step-by-step experimental procedure, and outlines critical safety, purification, and analytical characterization methodologies. This application note is intended for researchers and scientists in organic synthesis and drug development.

Introduction and Scientific Context

The indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring system, is a foundational element in numerous natural products and synthetic drugs.[2] Its rigid framework and multiple sites for chemical modification make it a versatile scaffold for constructing complex molecular architectures.[2] Specifically, brominated indanones are highly valuable intermediates, serving as precursors for a wide array of organic transformations, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4] These reactions are pivotal for creating the intricate carbon-carbon and carbon-heteroatom bonds that define many modern drug molecules targeting conditions such as multiple sclerosis, ulcerative colitis, and neurological disorders.[3][4]

The bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing substituent. This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[5][6] This activation facilitates the attack by a relatively weak electrophile like bromine.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one proceeds via a well-established two-step electrophilic aromatic substitution mechanism.[5][7][8]

  • Generation of the Electrophile and Nucleophilic Attack: The reaction is initiated by the attack of the electron-rich aromatic ring on the bromine molecule (Br₂). The methoxy group at position 5 and the carbonyl group at position 1 direct the substitution. The methoxy group is a powerful ortho, para-director. The position para to the methoxy group is blocked. Of the two ortho positions (4 and 6), position 6 is sterically less hindered and electronically favored, leading to the major product, 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6][8] This is the slow, rate-determining step of the reaction.[7][8]

  • Rearomatization: In the second, fast step, a weak base (such as the solvent or the bromide ion formed in the first step) removes a proton from the carbon atom bearing the new bromine atom.[7] This restores the aromaticity of the ring and yields the final substituted product.[9]

G cluster_start Step 1: Electrophile Attack (Rate-Determining) cluster_end Step 2: Deprotonation & Rearomatization (Fast) A 5-methoxy-1-indanone (Nucleophile) B Bromine (Br₂) C Resonance-Stabilized Arenium Ion (Sigma Complex) A->C π electrons attack Br₂ B->C Forms C-Br bond D Weak Base (e.g., Acetic Acid) E 6-bromo-5-methoxy-1-indanone (Final Product) C->E Deprotonation F HBr D->F Accepts Proton

Caption: Mechanism of Electrophilic Bromination.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
5-methoxy-2,3-dihydro-1H-inden-1-one5111-70-6162.191.0 g (6.16 mmol)Starting material.
Bromine (Br₂)7726-95-6159.810.32 mL (6.16 mmol)Corrosive, toxic, volatile. Handle in a fume hood.
Glacial Acetic Acid64-19-760.0520 mLSolvent. Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃) solution--As neededFor neutralization.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution--As neededTo quench excess bromine.
Ethyl Acetate141-78-688.11As neededFor extraction and recrystallization.
Hexanes--As neededFor recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, appropriate chemical-resistant gloves (e.g., Viton or laminate).[10]

Step-by-Step Procedure

Caption: Experimental Workflow for Bromination.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.16 mmol) of 5-methoxy-2,3-dihydro-1H-inden-1-one in 15 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: In a separate container, carefully prepare a solution of 0.32 mL (1.0 g, 6.16 mmol) of bromine in 5 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred indanone solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture into approximately 50 mL of an ice-water slurry. A precipitate should form.

  • To quench any unreacted bromine, add saturated sodium thiosulfate solution dropwise until the orange/brown color disappears.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious as this will generate CO₂ gas. Continue adding until the solution is neutral or slightly basic (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by recrystallization.[11]

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Expected Results and Characterization

The expected product is 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one . The reaction typically proceeds in good yield (70-85%). The purified product should be an off-white to pale yellow solid.

PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Melting Point 150-155 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.6 (s, 1H), 6.9 (s, 1H), 3.9 (s, 3H), 3.1 (t, 2H), 2.7 (t, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 205.0, 158.0, 155.0, 131.0, 125.0, 115.0, 110.0, 56.0, 36.0, 26.0
IR (KBr, cm⁻¹) ~1705 (C=O stretch), ~1590, ~1470 (Aromatic C=C stretch)[12]
Mass Spec (EI, m/z) 240/242 (M⁺, isotopic pattern for Br)

Note: Spectroscopic data are predicted based on the structure and data for similar compounds. Actual values may vary slightly.[12]

Safety and Handling

This procedure must be conducted in a well-ventilated fume hood by trained personnel.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile.[13] Causes severe skin burns, eye damage, and is fatal if inhaled.[10][13] Always handle with extreme care, using appropriate PPE, including a face shield and chemical-resistant gloves.[10] Prepare for potential spills by having a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.[14] Its vapors are irritating to the respiratory system.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][16] All waste materials should be disposed of as hazardous waste according to institutional and local regulations.[14][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure dropwise addition of bromine at low temperature to prevent side reactions. Monitor reaction by TLC to confirm completion before work-up.
Loss of product during work-up or recrystallization.Use minimal hot solvent for recrystallization. Ensure complete extraction from the aqueous layer.
Dark, Tarry Crude Product Reaction temperature was too high.Maintain the temperature at 0-5 °C during bromine addition. High temperatures can lead to polymerization or decomposition.[17]
Excess bromine or side reactions.Use stoichiometric amounts of bromine. Consider alternative, milder brominating agents like N-Bromosuccinimide (NBS) if issues persist.[18]
Product is an Oil or Fails to Crystallize Presence of impurities, such as regioisomers or starting material.Purify the crude material using column chromatography on silica gel with a hexanes/ethyl acetate gradient before attempting recrystallization.[19]

Conclusion

This protocol provides a reliable and detailed method for the electrophilic bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate, which is a key building block for the development of novel therapeutic agents. The principles and techniques described herein are broadly applicable to other electrophilic aromatic substitution reactions on activated aromatic systems.

References

Scalable synthesis methods for 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Introduction: The Significance of the Indanone Core in Drug Discovery

The 1-indanone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules and natural products.[1] Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing potent and selective therapeutic agents. Compounds incorporating the indanone core have demonstrated significant potential in treating a range of conditions, most notably neurodegenerative diseases like Alzheimer's, as well as various cancers.[2][3] The well-known Alzheimer's drug, Donepezil, features an indanone moiety, highlighting the scaffold's clinical relevance.[3][4]

This compound is a key intermediate in the synthesis of more complex pharmaceutical agents. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy group at the 5-position modulates the electronic properties and metabolic stability of the molecule. Given its importance, the development of robust, efficient, and scalable methods for its synthesis is of paramount interest to researchers in process development and drug manufacturing.

This guide provides a detailed examination of a scalable synthetic strategy, offering field-proven insights into experimental design, reaction optimization, and protocol execution.

Strategic Approach: A Two-Step Synthesis via a Methoxy-Indanone Intermediate

A critical aspect of scalable synthesis is the selection of a route that utilizes readily available starting materials and involves high-yielding, reproducible transformations. For the synthesis of this compound, we propose a robust two-step sequence:

  • Intramolecular Friedel-Crafts Acylation: Synthesis of the precursor, 5-methoxy-2,3-dihydro-1H-inden-1-one, via the cyclization of 3-(3-methoxyphenyl)propanoic acid.

  • Regioselective Aromatic Bromination: Introduction of the bromine atom at the C4 position of the indanone core.

This strategy is superior to a linear approach starting with a pre-brominated phenylpropanoic acid. The synthesis of 3-(2-bromo-3-methoxyphenyl)propanoic acid is complex, whereas 3-(3-methoxyphenyl)propanoic acid is more accessible. Furthermore, performing the bromination on the electron-rich indanone ring system allows for high regioselectivity, as the activating methoxy group directs the electrophilic substitution to the ortho position (C4), which is sterically accessible. This approach minimizes the formation of unwanted isomers, simplifying purification on a large scale.

Workflow for the Synthesis of this compound

G cluster_0 PART 1: Synthesis of 5-Methoxy-1-indanone cluster_1 PART 2: Regioselective Bromination A 3-(3-Methoxyphenyl)propanoic Acid B Acid Chloride Formation (SOCl₂, Reflux) A->B C Intramolecular Friedel-Crafts Acylation (AlCl₃, DCM) B->C D 5-Methoxy-2,3-dihydro-1H-inden-1-one C->D E 5-Methoxy-1-indanone D->E Intermediate for Part 2 F Bromination Reaction (NBS, ACN) E->F G Purification (Recrystallization) F->G H Final Product: 4-Bromo-5-methoxy-1-indanone G->H

Caption: Overall workflow from starting material to the final product.

Part 1: Scalable Synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-one

The cornerstone of indanone synthesis is the intramolecular Friedel-Crafts acylation.[1] This reaction can be performed directly from the carboxylic acid using strong Brønsted acids like polyphosphoric acid (PPA) or via the corresponding acyl chloride with a Lewis acid catalyst.[1][2] For scalability and high conversion, the acyl chloride route using aluminum chloride (AlCl₃) is a well-established and reliable method.[5]

Mechanism: Friedel-Crafts Acylation

The reaction proceeds in two main stages. First, the carboxylic acid is converted to the more reactive acyl chloride. Second, the Lewis acid (AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the cyclized product after rearomatization.

G cluster_mech Friedel-Crafts Acylation Mechanism AcidChloride Acyl Chloride AcyliumIon Acylium Ion Intermediate (Electrophile) AcidChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AromaticRing Intramolecular Attack by Aromatic Ring AcyliumIon->AromaticRing CyclizedProduct Cyclized Intermediate AromaticRing->CyclizedProduct Product 5-Methoxy-1-indanone CyclizedProduct->Product - H⁺, - AlCl₃

References

Advanced Chromatographic Strategies for the Analysis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: HPLC and GC-MS Application Notes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indenone derivative with potential applications as a key intermediate in the synthesis of various biologically active molecules. As with many pharmaceutical building blocks, the purity and accurate quantification of this compound are critical for ensuring the safety and efficacy of the final drug product. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for this compound.

The structural characteristics of this compound, including its aromaticity, the presence of a carbonyl chromophore, and the halogen substituent, have been carefully considered in the development of these methods. The HPLC method is presented as a primary tool for quantification and purity assessment, while the GC-MS method offers a complementary technique for identification and confirmation, particularly for volatile impurities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Chemical Formula C₁₀H₉BrO₂[1][2][3]
Molecular Weight 241.08 g/mol [1][2][3][4]
CAS Number 436803-36-0[1][2][3][4]
Appearance Expected to be a solid at room temperatureInferred from similar structures
Polarity Moderately polarInferred from structure
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane.[5][6]Inferred from structure and general solubility principles
UV Absorbance Expected to have significant absorbance in the UV region due to the conjugated aromatic ketone system.Inferred from chromophore structure
Volatility Expected to have limited volatility, suitable for GC analysis with appropriate temperature programming.Inferred from structure

High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development:

A reversed-phase HPLC method is the preferred approach for the analysis of moderately polar compounds like this compound.[7][8][9] A C18 stationary phase is chosen for its versatility and excellent retention of hydrophobic and moderately polar analytes. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of retention time and peak shape. A gradient elution is employed to ensure the efficient elution of the main compound and any potential impurities with differing polarities. UV detection is selected based on the presence of a strong chromophore in the molecule's structure.

HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • This compound reference standard.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Validation: The method should be validated in accordance with ICH Q2(R1) guidelines.[1][10][11][12][13][14][15] Key validation parameters include:

  • Specificity: Ensure no interference from blank or placebo at the retention time of the analyte.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 0.1 - 2 mg/mL) and demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Methanol s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 Gradient Elution on C18 Column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify Concentration d1->d2 d3 Assess Purity d2->d3

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Method Development:

GC-MS is a powerful technique for the identification and confirmation of volatile and semi-volatile compounds.[10] For this compound, GC-MS can be used to confirm its identity and to detect any volatile impurities that may not be well-resolved by HPLC. A non-polar or mid-polar capillary column is suitable for the separation of this compound.[13][16] Electron Ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

GC-MS Protocol

1. Instrumentation and Columns:

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Materials:

  • Dichloromethane (GC grade)

  • This compound reference standard.

3. Chromatographic and Spectrometric Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

5. Data Analysis:

  • The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of a reference standard.

  • The presence of bromine can be confirmed by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (M+ and M+2 peaks with approximately 1:1 ratio).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Interpretation g1 Weigh Sample g2 Dissolve in Dichloromethane g1->g2 gc1 Inject Sample g2->gc1 gc2 Temperature Programmed Separation gc1->gc2 gc3 Electron Ionization (EI) gc2->gc3 gc4 Mass Analysis gc3->gc4 gd1 Identify Compound by Retention Time gc4->gd1 gd2 Confirm Structure by Mass Spectrum gd1->gd2 gd3 Library Search (optional) gd2->gd3

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering accurate quantification and purity assessment. The GC-MS method serves as an excellent confirmatory technique, providing structural information and the ability to detect volatile impurities. The successful implementation of these methods, coupled with proper validation according to regulatory guidelines, will ensure the quality and consistency of this compound in research and drug development settings.

References

Application Notes and Protocols: Strategic Derivatization of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one for the Generation of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indanone Scaffold in Drug Discovery

The 1-indanone nucleus and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] This versatile framework, consisting of a benzene ring fused to a five-membered cyclopentanone ring, provides a rigid conformational constraint that is often beneficial for high-affinity binding to biological targets.[1] The indanone moiety is present in a range of natural products and approved pharmaceuticals, including the anti-inflammatory drug Sulindac and the Alzheimer's treatment Donepezil.[1] Consequently, the development of synthetic methodologies to functionalize the indanone core is of paramount importance for the exploration of new chemical space and the discovery of novel therapeutic agents.[2][3]

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a particularly valuable starting material for the construction of diverse compound libraries. It possesses three key points for chemical modification: the aryl bromide, the ketone carbonyl group, and the activated methylene position alpha to the carbonyl. This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategic derivatization approaches for this scaffold, complete with detailed experimental protocols and the underlying scientific rationale.

Strategic Derivatization Pathways

The chemical architecture of this compound allows for a multi-pronged derivatization strategy. The primary sites for modification are the C4-bromine atom and the C1-ketone. This guide will focus on robust and versatile reactions at these positions to generate a library of novel compounds with high potential for biological activity.

G A This compound B Derivatization at C4-Br A->B G Derivatization at C1-Ketone A->G C Suzuki-Miyaura Coupling B->C D Buchwald-Hartwig Amination B->D E Sonogashira Coupling B->E F Heck Reaction B->F J Novel Compound Libraries C->J D->J E->J F->J H Reductive Amination G->H I Spirocycle Formation G->I H->J I->J

Caption: Key derivatization strategies for this compound.

I. Functionalization at the C4-Position via Cross-Coupling Reactions

The presence of the bromine atom at the C4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups. For electron-rich aryl bromides like our substrate, a robust catalyst system is often required to achieve high yields.[5]

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient ligand-free method developed for a closely related 4-bromo-2-methyl-1H-indanone, which demonstrated excellent yields and short reaction times.[6]

Experimental Workflow:

G A Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)2 - TBAB - Base (e.g., K2CO3) B Add Solvent: - PEG400/H2O A->B C Reaction: - Heat to 110°C - Stir for 1-2 hours B->C D Work-up: - Cool to RT - Dilute with water - Extract with EtOAc C->D E Purification: - Dry organic layer - Concentrate - Column Chromatography D->E F Characterization: - NMR, MS E->F

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tetrabutylammonium bromide (TBAB) (1 equivalent)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Polyethylene glycol 400 (PEG400) and Water (e.g., 10:1 v/v)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.01 equiv), TBAB (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Add the PEG400/H₂O solvent mixture to achieve a concentration of approximately 0.2 M with respect to the starting indanone.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-5-methoxy-2,3-dihydro-1H-inden-1-one.

Quantitative Data (Representative):

EntryArylboronic AcidTime (h)Yield (%)
1Phenylboronic acid195
24-Methoxyphenylboronic acid192
33,5-Bis(trifluoromethyl)phenylboronic acid1.588
4Thiophene-2-boronic acid285

Yields are estimated based on similar reported reactions and may require optimization.[6]

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[9][10]

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol that can be adapted for the amination of this compound.[11]

Experimental Workflow:

G A Combine Reactants: - this compound - Amine - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) B Add Anhydrous Solvent: - Toluene or Dioxane A->B C Reaction: - Heat under inert atmosphere - Stir for 12-24 hours B->C D Work-up: - Cool to RT - Quench with water - Extract with organic solvent C->D E Purification: - Dry organic layer - Concentrate - Column Chromatography D->E F Characterization: - NMR, MS E->F

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 equiv) and NaOtBu (1.4 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

EntryAmineTemperature (°C)Time (h)Yield (%)
1Morpholine1001685-95
2Aniline1002070-80
3Benzylamine1001880-90

Yields are estimates and will vary depending on the specific amine and require optimization.

C. Other Cross-Coupling Reactions: Sonogashira and Heck
  • Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This opens up further derivatization possibilities of the alkyne.

  • Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene, providing access to compounds with vinyl-indanone structures.[14][15]

While specific protocols for these reactions on the target molecule are not detailed here, standard conditions can be adapted.[16][17][18]

II. Derivatization at the C1-Ketone

The ketone functionality at the C1-position is a prime site for modifications to introduce new pharmacophores and alter the three-dimensional shape of the molecule.

A. Reductive Amination: Introducing Diverse Amine Functionalities

Reductive amination is a robust method for converting a ketone into an amine.[19] The reaction proceeds through an intermediate imine, which is then reduced in situ. This one-pot procedure is highly efficient for generating secondary and tertiary amines.

Protocol 3: One-Pot Reductive Amination

This protocol is a general procedure that can be applied to this compound.

Experimental Workflow:

G A Combine: - this compound - Amine - Acetic Acid (cat.) B Add Solvent: - Methanol or Dichloroethane A->B C Stir at RT: - Imine Formation B->C D Add Reducing Agent: - NaBH(OAc)3 C->D E Reaction: - Stir at RT for 4-12 hours D->E F Work-up & Purification E->F

Caption: Workflow for the one-pot reductive amination.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Glacial acetic acid (catalytic amount)

  • 1,2-Dichloroethane (DCE) or Methanol

Procedure:

  • Dissolve this compound (1.0 equiv) in DCE.

  • Add the amine (1.1 equiv) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 4-12 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Representative):

EntryAmineTime (h)Yield (%)
1Cyclopropylamine680-90
2Piperidine485-95
34-Fluorobenzylamine875-85

Yields are estimates and subject to optimization.

B. Spirocycle Formation: Increasing Molecular Complexity

The indanone scaffold is an excellent precursor for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid, three-dimensional structures.[3] Annulation reactions involving the ketone and the adjacent methylene group can be used to construct a variety of spiro-fused heterocyclic and carbocyclic systems.[3][20] These reactions often involve multi-step sequences and are highly substrate-dependent, but provide access to unique chemical matter.

Conclusion

This compound is a highly versatile and strategically valuable building block for the synthesis of novel compound libraries. The protocols detailed in this application note provide robust and efficient methods for the derivatization of this scaffold at both the C4-bromo and C1-keto positions. By employing a combination of modern cross-coupling and classical derivatization techniques, researchers can rapidly generate a diverse array of molecules with significant potential for biological activity, thereby accelerating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 436803-36-0).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals who handle this key intermediate. The purity of this compound is critical for subsequent synthetic steps and the integrity of final products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Understanding the Challenge: Common Impurities

Effective purification begins with understanding the potential impurities. The synthesis of this compound typically involves the bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one, often using N-bromosuccinimide (NBS).[3]

Likely impurities include:

  • Unreacted Starting Material: 5-methoxy-2,3-dihydro-1H-inden-1-one.

  • Over-brominated Products: Di-bromo or other poly-brominated species.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring.

  • Reagent Residues: Succinimide (if NBS is used).

  • Solvent Residues: Residual solvents from the reaction or initial workup.

A preliminary purity assessment via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to select the most appropriate purification strategy.

Purification Strategy Decision Workflow

The choice between recrystallization and column chromatography depends on the impurity profile of the crude material. This workflow helps guide your decision.

Purification_Decision_Tree Crude Crude Product (this compound) TLC_Analysis Analyze by TLC Crude->TLC_Analysis Recrystallize Recrystallization TLC_Analysis->Recrystallize  Main spot >90%  Impurities have  different polarity Column Column Chromatography TLC_Analysis->Column Multiple spots or close Rf values Check_Purity Assess Purity (TLC, NMR, MP) Recrystallize->Check_Purity Column->Check_Purity Check_Purity->Column Purity criteria NOT met Pure_Product Pure Product Check_Purity->Pure_Product Purity criteria met

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities, offering high recovery and scalability.

Q1: What is the optimal solvent system for recrystallizing this compound?

A1: The ideal solvent should fully dissolve the compound when hot but only sparingly when cold. For this compound, mixed solvent systems are highly effective.

  • Recommended: An ethanol/water or isopropanol/water system. The compound is typically soluble in hot alcohol and insoluble in water. You would dissolve the crude solid in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). A few more drops of hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

  • Alternative: An ethyl acetate/hexane system can also be effective. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.

Q2: My product is "oiling out" instead of forming solid crystals. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This prevents the formation of a crystal lattice.

Oiling_Out_Troubleshooting Start Crude solution 'oils out' Action1 Re-heat solution until clear Start->Action1 Decision1 Add more primary solvent (e.g., Ethanol) Action1->Decision1 Action2 Allow to cool MUCH more slowly (e.g., insulated Dewar) Decision1->Action2 Action3 Scratch inner wall of flask with a glass rod Action2->Action3 Action4 Add a seed crystal Action3->Action4 Result Crystal formation initiated Action4->Result

Caption: Troubleshooting flowchart for "oiling out".

Solutions:

  • Add More Solvent: Re-heat the mixture until it is a clear solution and add a small amount of the primary solvent (e.g., ethanol) to decrease the saturation point.

  • Slow Cooling: Cool the solution much more slowly. A Dewar flask or an insulated container can be used to slow the rate of heat loss, giving molecules more time to align into a crystal lattice.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound.

Q3: The purified crystals are still yellow or off-white. How can I decolorize the product?

A3: Lingering color is often due to highly conjugated or oxidized impurities.

  • Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal to the hot solution before filtration. Boil for a few minutes. The charcoal will adsorb the colored impurities.[4]

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield. You must perform a hot filtration to remove the charcoal before allowing the solution to cool.

Troubleshooting Guide: Column Chromatography

When dealing with multiple impurities or isomers with similar polarity, column chromatography is the most powerful purification technique.[5]

Q4: How do I select the right eluent (mobile phase) for the column?

A4: The correct eluent is determined by running analytical TLC plates first.

  • Goal: Find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 . This provides the best balance between separation and elution time.

  • Recommended System: A mixture of ethyl acetate and hexanes is a standard choice. For a related compound, a 1:1 mixture of ethyl acetate:hexane yielded an Rf of 0.4.[3] Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity.

  • Confirmation: Ensure your starting material and major impurities have different Rf values on the TLC plate in the chosen solvent system.

Q5: My separation is poor; the bands are overlapping or streaking.

A5: Poor resolution can stem from several factors.

  • Improper Packing: Air bubbles or cracks in the silica gel create channels, leading to uneven solvent flow.[6] Always pack the column using a slurry method and tap it gently to dislodge any trapped air.[6]

  • Overloading: Too much crude product was loaded onto the column. For a standard 40g silica cartridge, a load of 1-5% of the silica mass is a good starting point.

  • Incorrect Eluent: If compounds are moving too quickly (high Rf), decrease the eluent polarity (less ethyl acetate). If they are stuck at the top (low Rf), increase the polarity.

  • Sample Loading: For best results, dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

Technique Parameter Recommended Starting Point Rationale
Recrystallization Solvent SystemIsopropanol/Water or Ethanol/WaterProvides a large solubility differential between hot and cold conditions.
Column Chromatography Stationary PhaseSilica Gel, 230-400 meshStandard particle size for good resolution in flash chromatography.
Column Chromatography Mobile Phase (Eluent)10-50% Ethyl Acetate in HexanesStart with low polarity and increase as needed. A 1:1 ratio has been shown to be effective for similar structures.[3]
Column Chromatography Target Rf on TLC0.3 - 0.4Optimizes separation and minimizes elution time.

Frequently Asked Questions (FAQs)

Q: How do I confirm the purity and identity of my final product?

A: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • TLC: The purified sample should show a single spot, ideally with an Rf value that matches a reference standard.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

Q: What are the key physical properties of this compound?

A:

  • Molecular Formula: C₁₀H₉BrO₂[1]

  • Molecular Weight: 241.08 g/mol [1][2]

  • Appearance: Typically an off-white to pale yellow solid.[3]

Q: What safety precautions should be taken when handling this compound?

A: As with all brominated organic compounds, appropriate safety measures are essential.

  • Engineering Controls: Always handle the compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

References

Optimization of reaction conditions for synthesizing 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols designed for researchers and drug development professionals. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this multi-step synthesis, ensuring efficiency, high yield, and purity.

Synthesis Overview

The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the indanone core, 5-methoxy-2,3-dihydro-1H-inden-1-one, via an intramolecular Friedel-Crafts acylation. The second, and often more challenging stage, is the regioselective electrophilic bromination of the aromatic ring to install the bromine atom at the C4 position. Success hinges on precise control of reaction conditions at both stages.

Synthesis_Workflow A 3-(3-Methoxyphenyl)propanoic Acid B Acyl Chloride Intermediate A->B  SOCl₂ or (COCl)₂ C 5-Methoxy-2,3-dihydro-1H-inden-1-one B->C  Lewis Acid (e.g., AlCl₃) D 5-Methoxy-2,3-dihydro-1H-inden-1-one E This compound D->E  Brominating Agent (e.g., NBS, Br₂) F Crude Product G Purified Product F->G  Recrystallization or Column Chromatography

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and why? The most prevalent route involves the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid (or its acyl chloride) to form the 5-methoxy-indan-1-one core, followed by direct bromination. This approach is favored due to the commercial availability of the starting materials and the robustness of the Friedel-Crafts reaction for forming five-membered rings.

Q2: Why is regioselectivity in the bromination step a major challenge? The aromatic ring of 5-methoxy-2,3-dihydro-1H-inden-1-one has two activating groups (the methoxy group and the alkyl portion of the fused ring) and one deactivating group (the carbonyl). The methoxy group is a strong ortho-, para- director. The para- position is blocked. The two ortho- positions are C4 and C6. The carbonyl group deactivates the C6 position more strongly due to resonance, thereby favoring electrophilic attack at the C4 position. However, achieving high selectivity requires careful optimization to prevent bromination at other positions, such as C6 or the benzylic C2 position.

Q3: How can I confirm the identity and purity of the final product? Standard analytical techniques are sufficient. 1H and 13C NMR spectroscopy will confirm the structure and regiochemistry of the bromine substitution. Mass spectrometry will verify the molecular weight, and the isotopic pattern of bromine is a key indicator. Purity can be assessed by HPLC or by observing a sharp melting point.

Q4: Are there any critical safety precautions for this synthesis? Yes. Lewis acids like aluminum chloride (AlCl₃) are highly corrosive and react violently with water. All manipulations should be performed in a fume hood under anhydrous conditions. Bromine is toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield in Friedel-Crafts Cyclization (Stage 1)

Possible Cause A: Inactive Catalyst Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the solvent, glassware, or starting material will hydrolyze and deactivate the catalyst, halting the reaction.

  • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle the Lewis acid quickly in a dry environment (e.g., glove box or under a stream of inert gas).

Possible Cause B: Incorrect Choice or Amount of Catalyst The effectiveness of a catalyst is substrate-dependent. For the cyclization of a carboxylic acid, a Brønsted superacid like triflic acid (TfOH) or a mixture like polyphosphoric acid (PPA) is often more effective than AlCl₃. If using AlCl₃, it must be present in stoichiometric amounts (typically >1.0 equivalent) because it complexes with the product ketone, effectively removing it from the catalytic cycle.

  • Solution: If starting from the carboxylic acid, consider using PPA or TfOH. If starting from the acyl chloride, ensure at least 1.1 equivalents of high-quality AlCl₃ are used.

CatalystTypical SubstrateConditionsAdvantages/Disadvantages
AlCl₃ Acyl ChlorideCH₂Cl₂, CS₂, or neat, 0°C to RTInexpensive, common. Highly moisture-sensitive, requires stoichiometric amounts.
PPA Carboxylic Acid80-120°C, neatGood for direct cyclization, acts as solvent. Viscous, difficult to stir, requires high temp.
TfOH (Triflic Acid) Carboxylic AcidCH₂Cl₂, 0°C to RTExtremely powerful, high yields, mild conditions. Expensive, corrosive.

Possible Cause C: Suboptimal Temperature The reaction may have too high an activation barrier at low temperatures, or side reactions (like polymerization or decomposition) may occur if the temperature is too high.

  • Solution: For AlCl₃-catalyzed reactions, begin the addition at 0°C and then allow the reaction to slowly warm to room temperature while monitoring progress by TLC.

Problem 2: Poor Regioselectivity in Bromination (Stage 2)

Possible Cause A: Incorrect Brominating Agent or Conditions The choice of brominating agent and solvent can significantly impact the product distribution. Radical conditions (e.g., NBS with AIBN initiator or UV light) can lead to undesired bromination at the C2 (benzylic) position. Using a large excess of bromine can lead to di- or tri-brominated products.

  • Solution: For selective aromatic bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile, or elemental bromine (Br₂) in acetic acid at room temperature in the dark. Use precisely 1.0 equivalent of the brominating agent and add it slowly to the reaction mixture at a controlled temperature (e.g., 0-5°C) to prevent over-bromination.

Possible Cause B: Competing Reactions If the starting indanone is not pure, impurities can react to form complex byproduct mixtures that are difficult to separate.

  • Solution: Ensure the 5-methoxy-2,3-dihydro-1H-inden-1-one from Stage 1 is purified (e.g., by recrystallization or column chromatography) before proceeding to the bromination step.

Troubleshooting_Bromination cluster_products Analyze Product Mixture (TLC/GC-MS) cluster_solutions Corrective Actions start Poor Bromination Result p1 Multiple Spots / Masses start->p1 Issue p2 Wrong Regioisomer start->p2 Issue p3 Benzylic Bromination (C2) start->p3 Issue s1 Over-bromination suspected. - Reduce Br₂/NBS to 1.0 eq. - Lower temperature. - Slow addition. p1->s1 s2 C6-isomer suspected. - Confirm directing group effects. - Use milder conditions (e.g., NBS in DMF). p2->s2 s3 Radical reaction suspected. - Exclude light. - Avoid radical initiators (AIBN). - Switch to ionic conditions (Br₂/AcOH). p3->s3

Caption: Troubleshooting flowchart for common bromination issues.

Problem 3: Difficult Purification

Possible Cause: Similar Polarity of Isomers The desired 4-bromo isomer and the potential 6-bromo or 2-bromo side products may have very similar polarities, making separation by column chromatography challenging.

  • Solution:

    • Optimize Chromatography: Use a long column with a shallow solvent gradient. Test different solvent systems (e.g., Ethyl Acetate/Hexane vs. Dichloromethane/Hexane). A reported Rf for a similar compound was 0.4 in 1:1 ethyl acetate:hexane.

    • Recrystallization: This is often the most effective method for separating isomers. Experiment with different solvents. A common choice for compounds of this type is ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-one This protocol describes the cyclization of the corresponding acyl chloride using AlCl₃.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(3-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol).

  • Acyl Chloride Formation: Add thionyl chloride (12.0 mL, 165 mmol) slowly at room temperature. Heat the mixture to 70°C for 2 hours until gas evolution ceases. Allow to cool and remove excess thionyl chloride under reduced pressure. The crude 3-(3-methoxyphenyl)propanoyl chloride is used directly.

  • Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 100 mL) and cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Under a positive flow of nitrogen, add anhydrous aluminum chloride (AlCl₃, 8.1 g, 61.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC (3:1 Hexane:EtOAc).

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice (200 g) and concentrated HCl (20 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography to yield 5-methoxy-2,3-dihydro-1H-inden-1-one as a solid.

Protocol 2: Synthesis of this compound This protocol uses NBS for selective aromatic bromination.

  • Setup: In a 100 mL round-bottom flask protected from light, dissolve 5-methoxy-2,3-dihydro-1H-inden-1-one (5.0 g, 30.8 mmol) in dimethylformamide (DMF, 40 mL). Cool the solution to 0°C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 5.5 g, 30.8 mmol) in one portion.

  • Reaction: Stir the mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-16 hours. Monitor the consumption of starting material by TLC.

Stability studies and proper storage of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. It covers essential stability studies, proper storage conditions, and troubleshooting for common experimental issues. Our approach is grounded in established principles of pharmaceutical stability testing to ensure the integrity of your research.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring an indanone core with bromine and methoxy substituents on the aromatic ring, dictates its reactivity and stability profile. Understanding these characteristics is paramount for its effective use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, the compound should be kept in a tightly sealed container, protected from light and moisture, at room temperature.[3] A desiccator or a controlled-humidity cabinet is recommended to minimize exposure to moisture.

Q2: How sensitive is this compound to light?

Q3: What are the initial signs of degradation?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or darkening) or a change in the physical state of the solid (e.g., clumping, which may indicate moisture absorption). However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q4: Can I handle this compound on an open bench?

A4: While short periods on an open bench for weighing and sample preparation are generally acceptable, it is advisable to handle the compound in a well-ventilated area.[6] For more extensive handling, a fume hood is recommended. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: What solvents are suitable for dissolving this compound for experimental use?

A5: The compound is generally soluble in common organic solvents such as acetonitrile, methanol, and dichloromethane. The choice of solvent will depend on the specific requirements of your experiment. For analytical purposes, the solvent should be compatible with the chosen analytical technique (e.g., HPLC-grade solvents for chromatography).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying purity measurements) Sample degradation due to improper storage or handling.1. Review storage conditions. Ensure the container is tightly sealed and protected from light and moisture. 2. Prepare fresh solutions for analysis. 3. Perform a quick purity check on a new, unopened sample if available.
Appearance of new, unidentified peaks in chromatograms Degradation of the compound.1. This could indicate the formation of degradation products. 2. Consider performing a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. 3. This will help in developing a stability-indicating analytical method.[7][8]
Poor solubility in a chosen solvent The compound may have low solubility in that specific solvent, or the compound may have degraded to a less soluble form.1. Try a different solvent or a solvent mixture. 2. Gentle warming and sonication may aid dissolution, but be cautious of potential thermal degradation. 3. If solubility issues persist with a previously suitable solvent, it may be a sign of degradation.
Reaction yields are lower than expected The starting material may have degraded, leading to lower purity and consequently, lower reaction yields.1. Confirm the purity of the starting material using a validated analytical method before starting the reaction. 2. Use a freshly opened container of the compound if possible.

Stability Studies: A Proactive Approach

To ensure the reliability of your experimental results, it is crucial to understand the stability of this compound under various stress conditions. Forced degradation studies are an essential tool for this purpose, helping to identify potential degradation pathways and develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways can be anticipated:

  • Hydrolysis: The methoxy group, being an ether linkage on an aromatic ring, could be susceptible to cleavage under strong acidic or basic conditions, although this is generally less facile than for aliphatic ethers.[9]

  • Oxidation: The aromatic ring and the ketone functionality could be susceptible to oxidation, leading to a variety of degradation products.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-bromine bond, a common degradation pathway for brominated aromatic compounds.[5]

  • Reductive Debromination: The bromine atom on the aromatic ring can be removed under certain reductive conditions, for example, through catalytic hydrogenation or with reducing agents like sodium borohydride in the presence of a palladium catalyst.[10][11]

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of the compound in a suitable solvent (e.g., Acetonitrile/Water) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) Prep->Acid Expose to Base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) Prep->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (e.g., UV lamp) Prep->Photo Expose to Analysis Analyze stressed samples by a stability-indicating HPLC method Acid->Analysis Analyze Base->Analysis Analyze Oxidation->Analysis Analyze Thermal->Analysis Analyze Photo->Analysis Analyze Evaluation Identify and characterize degradation products (e.g., LC-MS) Analysis->Evaluation Evaluate data

Caption: Experimental workflow for a forced degradation study.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions (Example):

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or as determined by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and robust for its intended purpose.[7][12]

Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Temperature Room TemperatureBased on supplier data.[3] Avoid excessive heat to prevent thermal degradation.
Light Protect from lightAromatic ketones and brominated compounds can be light-sensitive.[4][5]
Moisture Store in a dry environmentPrevents hydrolysis and physical changes to the solid.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storageMinimizes the risk of oxidative degradation.

By adhering to these guidelines and proactively assessing the stability of this compound, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Troubleshooting common issues in the synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to ensure the successful execution of your experiments.

I. Synthetic Overview & Key Challenges

The most common and direct route to this compound involves the intramolecular Friedel-Crafts acylation of 3-(3-bromo-4-methoxyphenyl)propanoic acid. This key cyclization step is typically mediated by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). While seemingly straightforward, this synthesis is prone to several issues that can impact yield and purity, including incomplete cyclization, side reactions such as demethylation, and the formation of regioisomers.

This guide will address these challenges by providing a mechanistic understanding of the potential pitfalls and offering practical, field-proven solutions.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts cyclization of 3-(3-bromo-4-methoxyphenyl)propanoic acid is resulting in a low yield or no product. What are the likely causes and how can I resolve this?

A1: Low or no conversion in this intramolecular Friedel-Crafts acylation is a common hurdle. The primary culprits are typically related to the acid catalyst, reaction conditions, or the starting material itself.

Possible Causes & Solutions:

  • Inactive or Insufficiently Strong Acid Catalyst:

    • Causality: Polyphosphoric acid (PPA) is hygroscopic and its efficacy is highly dependent on its phosphorus pentoxide (P₂O₅) content. Moisture contamination will hydrolyze the PPA, reducing its acidity and ability to promote the formation of the acylium ion intermediate necessary for cyclization. Similarly, methanesulfonic acid (MSA) must be of high purity and anhydrous.

    • Solution: Use freshly opened or properly stored PPA with a high P₂O₅ content (typically >83%). For MSA, ensure it is anhydrous. Consider using Eaton's reagent (a 7.7 wt% solution of P₂O₅ in MSA), which is a more potent cyclizing agent.[1] Always handle these reagents in a moisture-free environment, for instance, under an inert atmosphere of nitrogen or argon.

  • Inadequate Reaction Temperature and Time:

    • Causality: The activation energy for the intramolecular acylation may not be reached at lower temperatures, leading to a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature. For PPA-mediated cyclizations, temperatures in the range of 80-100°C are often effective.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 30 minutes to several hours.[2]

  • Purity of Starting Material:

    • Causality: Impurities in the 3-(3-bromo-4-methoxyphenyl)propanoic acid can interfere with the reaction, potentially by consuming the acid catalyst or leading to side product formation.

    • Solution: Ensure the starting material is pure. Recrystallization or column chromatography may be necessary if impurities are suspected.

Q2: I am observing the formation of a significant amount of a byproduct that appears to be a demethylated version of my target molecule. Why is this happening and how can I prevent it?

A2: Demethylation of the methoxy group is a known side reaction in Friedel-Crafts acylations, particularly when using strong Lewis acids like aluminum chloride (AlCl₃) or under harsh Brønsted acid conditions at elevated temperatures.[3][4]

Mechanism of Demethylation:

The lone pair of electrons on the methoxy oxygen can coordinate with the strong acid, making the methyl group susceptible to nucleophilic attack by counter-ions (e.g., chloride or bromide), leading to the formation of a phenol.

Preventative Measures:

  • Choice of Acid Catalyst: While PPA and MSA are strong acids, they are generally less prone to causing demethylation compared to Lewis acids like AlCl₃, especially when reaction temperatures and times are carefully controlled.[4]

  • Temperature Control: Avoid excessive heating. Maintain the reaction temperature at the minimum required for efficient cyclization.

  • Reaction Time: Do not prolong the reaction time unnecessarily. Once TLC indicates the consumption of the starting material, proceed with the workup.

  • Alternative Reagents: If demethylation remains a persistent issue, consider milder cyclization conditions. Converting the carboxylic acid to the corresponding acyl chloride followed by cyclization using a less aggressive Lewis acid like SnCl₄ might be a viable alternative.[5]

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the cyclization?

A3: The formation of regioisomers can occur if the cyclization can proceed at more than one position on the aromatic ring. In the case of 3-(3-bromo-4-methoxyphenyl)propanoic acid, the cyclization is directed by the activating methoxy group.

Directing Effects and Regioselectivity:

The methoxy group is a strong ortho-, para-director. The desired product, this compound, results from cyclization at the position ortho to the methoxy group. Cyclization at the other ortho position (to form 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one) is sterically hindered by the bromine atom.

Troubleshooting Poor Regioselectivity:

  • Confirm Starting Material Structure: Verify the structure of your starting material, 3-(3-bromo-4-methoxyphenyl)propanoic acid, to ensure the substituents are in the correct positions.

  • Reaction Conditions: The concentration of PPA can influence regioselectivity in some cases. It has been observed that PPA with a higher P₂O₅ content can favor the formation of different isomers in certain systems.[6] Sticking to a consistent grade of PPA is recommended.

Q4: I am having difficulty with the bromination step. Should I brominate the precursor acid or the indanone, and what are the potential issues?

A4: The bromine atom can be introduced either on the precursor aromatic ring or on the pre-formed indanone. Both strategies have their advantages and potential pitfalls.

Strategy 1: Bromination of the Precursor (e.g., 4-methoxyphenylacetic acid)

  • Procedure: Regioselective bromination of 4-methoxyphenylacetic acid can be achieved using bromine in acetic acid to yield 3-bromo-4-methoxyphenylacetic acid, which can then be converted to the required propanoic acid derivative.[7]

  • Potential Issues:

    • Regiocontrol: Ensuring bromination occurs at the desired position (ortho to the methoxy group) is crucial. The methoxy group's directing effect is key here.

    • Handling of Bromine: This requires appropriate safety precautions due to the corrosive and toxic nature of bromine.

Strategy 2: Bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one

  • Procedure: The formed indanone can be brominated using reagents like N-bromosuccinimide (NBS) with a radical initiator like AIBN, or bromine in acetic acid.[6][8]

  • Potential Issues:

    • Regioselectivity: Bromination can occur on the aromatic ring or at the α-position to the carbonyl group. Reaction conditions can be tuned to favor one over the other. For aromatic bromination, electrophilic conditions are typically used. For α-bromination, radical or base-mediated conditions may be employed.[6][9]

    • Over-bromination: Dibromination or tribromination can occur, especially with highly activated aromatic rings.[10] Careful control of stoichiometry and reaction time is necessary.

Recommendation: For better control and to avoid potential complications with brominating the indanone ring system, it is generally advisable to synthesize the brominated precursor, 3-(3-bromo-4-methoxyphenyl)propanoic acid, and then perform the cyclization.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(3-bromo-4-methoxyphenyl)propanoic acid

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Materials:

  • 3-Bromo-4-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methoxytoluene in CCl₄. Add NBS and a catalytic amount of AIBN. Reflux the mixture under illumination with a tungsten lamp until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Cyanation: Dissolve the crude benzyl bromide in DMSO and add NaCN. Heat the mixture at 60-70°C until the reaction is complete (monitored by TLC). Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: To the crude nitrile, add an aqueous solution of NaOH. Reflux the mixture until the hydrolysis is complete (ammonia evolution ceases). Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to afford 3-(3-bromo-4-methoxyphenyl)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

Materials:

  • 3-(3-bromo-4-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)

  • Ice water

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, place 3-(3-bromo-4-methoxyphenyl)propanoic acid. Add PPA (typically 10-20 times the weight of the carboxylic acid) or MSA (as solvent).

  • Reaction: Heat the mixture with stirring in an oil bath at 80-100°C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with DCM or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

IV. Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Cyclization

Problem Potential Cause Recommended Solution
Low or No ConversionInactive/moist acid catalystUse fresh, anhydrous PPA (>83% P₂O₅) or MSA. Handle under inert atmosphere.
Insufficient reaction temperatureGradually increase temperature to 80-100°C, monitoring by TLC.
Impure starting materialPurify 3-(3-bromo-4-methoxyphenyl)propanoic acid before cyclization.
DemethylationHarsh reaction conditionsUse the minimum effective temperature and reaction time. Avoid strong Lewis acids like AlCl₃ if possible.
Formation of RegioisomersIncorrect starting materialConfirm the structure of the precursor acid by NMR.
Inconsistent PPA gradeUse PPA with a consistent P₂O₅ content for reproducible results.

V. Visualization of Key Processes

Workflow for Troubleshooting Low Cyclization Yield

G start Low Yield in Cyclization check_catalyst Check Acid Catalyst Activity (Fresh, Anhydrous PPA/MSA?) start->check_catalyst check_temp Optimize Reaction Temperature (80-100°C?) check_catalyst->check_temp Yes use_fresh_catalyst Use Fresh/Anhydrous Catalyst check_catalyst->use_fresh_catalyst No check_purity Verify Starting Material Purity check_temp->check_purity Yes increase_temp Gradually Increase Temperature check_temp->increase_temp No purify_sm Purify Starting Material check_purity->purify_sm No success Improved Yield check_purity->success Yes increase_temp->success purify_sm->success use_fresh_catalyst->success

Caption: Troubleshooting workflow for low yield.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

G sub 3-(3-bromo-4-methoxyphenyl)propanoic acid acylium Acylium Ion Intermediate sub->acylium Protonation & Dehydration h_plus + H+ product This compound acylium->product Intramolecular Electrophilic Attack h_plus_out - H+ h2o - H₂O

Caption: Key steps in the cyclization reaction.

VI. References

  • Galla, S. H., Sridhar, J., Mague, J. T., & Donahue, J. P. (2018). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 626–629. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. --INVALID-LINK--

  • Tietze, L. F., & Kinzel, T. (2010). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 51(1), 129-131. --INVALID-LINK--

  • Kim, J. S., Lee, H. J., & Kim, J. N. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Tetrahedron Letters, 48(5), 893-896. --INVALID-LINK--

  • Chem-Station. (2024). O-Demethylation. --INVALID-LINK--

  • Lou, T., Liao, E. T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Bromo-1-indanone synthesis. --INVALID-LINK--

  • Kim, J. S., Lee, H. J., & Kim, J. N. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. --INVALID-LINK--

  • Kumar, R., & Kumar, A. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Current Organic Synthesis, 18(6), 633-652. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. --INVALID-LINK--

  • PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Note 4. --INVALID-LINK--

  • Beilstein Journals. (n.d.). Supplementary Information. --INVALID-LINK--

  • OUCI. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. --INVALID-LINK--

  • Ivy Fine Chemicals. (n.d.). 3-(3-bromo-4-methoxyphenyl)propanoic acid. --INVALID-LINK--

  • Ahmed, S., & Ali, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. --INVALID-LINK--

  • Tutar, A., Berkil, K., Hark, R. R., & Balci, M. (2008). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. Synthetic Communications, 38(9), 1333-1345. --INVALID-LINK--

  • Chen, C., Xie, Y., & Li, Y. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Chinese Journal of Chemistry, 28(11), 2203-2207. --INVALID-LINK--

  • Wikipedia. (n.d.). Friedel–Crafts reaction. --INVALID-LINK--

  • Kumar, A., & Kumar, R. (2018). A Simple Regioselective Demethylation of p ‐Aryl Methyl Ethers Using Aluminum Chloride‐Dichloromethane System. ChemistrySelect, 3(30), 8758-8762. --INVALID-LINK--

  • Arkat USA. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. --INVALID-LINK--

  • Fan, J., Wei, Q., Zhu, E., Gao, J., Cheng, X., Lu, Y., & Loh, T. P. (2021). Visible-light-induced mono-bromination of arenes with BrCCl3. Chemical Communications, 57(12), 1545-1548. --INVALID-LINK--

  • Procopio, A., De Nino, A., Nardi, M., Oliverio, M., & Russo, B. (2013). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1. Molecules, 18(12), 14783-14798. --INVALID-LINK--

  • Sci-Hub. (2018). Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride‐Sodium Iodide in Acetonitrile. --INVALID-LINK--

  • ACG Publications. (2023). Records of Natural Products-SI. --INVALID-LINK--

  • Coutts, I. G. C., & Smith, D. J. (1970). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2759–o2760. --INVALID-LINK--

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0180110). --INVALID-LINK--

  • BLDpharm. (n.d.). 3-(3-Bromo-4-methoxyphenyl)propanoic acid. --INVALID-LINK--

  • Premasagar, V., Palaniswamy, V. A., & Eisenbraun, E. J. (1981). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry, 46(14), 2974-2976. --INVALID-LINK--

  • Scilit. (n.d.). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in 4-Methyl-1-indanone reactions. --INVALID-LINK--

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. --INVALID-LINK--

  • Mojtahedi, M. M., & Samadian, S. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. --INVALID-LINK--

  • Ahmed, S., & Ali, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. --INVALID-LINK--

  • Bandyopadhyay, A., & Vankar, Y. D. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(50), 28581-28612. --INVALID-LINK--

  • ResearchGate. (n.d.). Methanesulfonic acid mediated cyclization of arylethylcarbamates to 3,4‐dihydroisoquinolin‐1(2H)‐one. --INVALID-LINK--

  • Chen, Y. H., & Chen, P. S. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[11]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1568–1575. --INVALID-LINK--

References

Challenges in the scale-up production of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this key pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthetic Pathway Overview

The industrial synthesis of this compound is typically achieved via a multi-step process commencing with a substituted phenylacetic acid. The most common pathway involves an intramolecular Friedel-Crafts acylation to form the indanone ring system. This cyclization is often the most critical and challenging step in the sequence, particularly during scale-up.

Synthetic_Workflow cluster_0 Homologation cluster_1 Acyl Chloride Formation cluster_2 Intramolecular Friedel-Crafts Cyclization (Critical Step) A 3-Bromo-4-methoxyphenylacetic acid B 3-(3-Bromo-4-methoxyphenyl)propanoic acid A->B e.g., Arndt-Eistert or similar C 3-(3-Bromo-4-methoxyphenyl)propanoyl chloride B->C SOCl₂, (COCl)₂ D This compound C->D Lewis Acid (e.g., AlCl₃)

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and scalable synthetic route for this compound? The most widely adopted route involves the intramolecular Friedel-Crafts cyclization of a 3-(3-bromo-4-methoxyphenyl)propanoyl halide intermediate.[2] This pathway is favored due to the accessibility of the starting materials, which can be derived from 4-methoxyphenylacetic acid through bromination and homologation.[3]

Q2: Why is the intramolecular Friedel-Crafts cyclization step considered a major challenge during scale-up? This reaction presents several scale-up hurdles.[4] Firstly, it is highly exothermic, and managing heat transfer becomes critical in large reactors where the surface-area-to-volume ratio is low. Secondly, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture, requiring stringent anhydrous conditions that are harder to maintain at scale.[5] Lastly, the workup procedure involves quenching a large quantity of the catalyst, which is also highly exothermic and can lead to the evolution of corrosive HCl gas.[6][7]

Q3: What are the primary impurities and byproducts to monitor during production? Key impurities include:

  • Starting Materials: Unreacted 3-(3-bromo-4-methoxyphenyl)propanoyl chloride or its corresponding carboxylic acid.

  • Isomeric Products: Depending on the substrate and conditions, minor amounts of other cyclization isomers can form.

  • Polymeric Material: Intermolecular reactions can lead to high-molecular-weight byproducts, especially if the reaction concentration is too high.

  • Over-brominated Species: If the initial bromination of the phenylacetic acid precursor is not well-controlled, dibrominated species can be carried through the synthesis.[8][9]

Q4: Which analytical methods are recommended for in-process control and final product release? A combination of techniques is advised. For real-time reaction monitoring, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective. For final product purity assessment and characterization, HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. ¹H and ¹³C NMR are particularly powerful for confirming the structure and identifying impurities.[10]

Troubleshooting Guide

The following table addresses common issues encountered during the synthesis, with a focus on the critical Friedel-Crafts cyclization step.

ProblemPotential Cause(s)Recommended Solution(s) & Rationale
Low or No Yield in Cyclization 1. Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) is highly hygroscopic and reacts violently with water. Moisture in solvents, reagents, or from the atmosphere will deactivate it.[5] 2. Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively sequestering it. This means at least a stoichiometric amount of catalyst is required.[5][11] 3. Poor Quality Acyl Chloride: The starting acyl chloride may have degraded or contain residual acid from its preparation.1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven. Handle AlCl₃ in a glovebox or under a nitrogen atmosphere. 2. Use Stoichiometric Excess: Employ 1.1 to 1.5 equivalents of AlCl₃ to compensate for complexation and trace moisture. The exact amount should be optimized. 3. Purify the Intermediate: Distill the acyl chloride immediately before use to ensure high purity.
Formation of Polymeric Byproducts 1. Intermolecular Reaction: At high concentrations, the acyl chloride can react with another molecule instead of cyclizing, leading to polymer formation. 2. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Apply High Dilution Principles: Add the acyl chloride solution slowly to the Lewis acid suspension. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway. 2. Strict Temperature Control: Maintain the recommended reaction temperature (often 0 °C to room temperature) using an efficient cooling bath.
Difficult Aqueous Workup 1. Highly Exothermic Quench: Pouring the reaction mixture onto water/ice is extremely exothermic and can be hazardous on a large scale. 2. Formation of Emulsions: Aluminum salts formed during the quench can stabilize emulsions, making phase separation difficult.[6] 3. Incomplete Product Release: The product can remain complexed to the aluminum salts if the quench is not acidic enough.1. Controlled Reverse Quench: Slowly and cautiously pour the reaction mixture onto a vigorously stirred slurry of ice and concentrated HCl. This helps manage the exotherm and breaks down aluminum complexes.[6] 2. Acidification: Ensure the aqueous layer is strongly acidic (pH < 1) to fully dissolve the aluminum hydroxide/oxide species. 3. Solvent Choice: Use an appropriate extraction solvent like dichloromethane or methyl tert-butyl ether (MTBE) and consider a brine wash to help break emulsions.
Incomplete Reaction / Stalling 1. Poor Mixing: Inadequate agitation can lead to poor contact between the substrate and the solid Lewis acid catalyst. 2. Substrate Deactivation: While not an issue for this specific substrate, highly deactivating groups on other aromatic rings can prevent Friedel-Crafts reactions.[5]1. Optimize Agitation: Use an overhead mechanical stirrer, especially for reactions larger than 1 L, to ensure the catalyst remains well-suspended. 2. Confirm Substrate Reactivity: While not a direct solution, this is a reminder to check for structural features that might inhibit the reaction in analogous syntheses.

digraph "Troubleshooting_Logic" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield in Friedel-Crafts Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Anhydrous [label="Are conditions strictly anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Check_Catalyst_Stoich [label="Is catalyst amount > 1.1 eq?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Check_Substrate_Purity [label="Is acyl chloride pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Check_Temp [label="Is temperature controlled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Fix_Anhydrous [label="Dry all reagents, solvents, and glassware.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fix_Catalyst_Stoich [label="Increase AlCl₃ to 1.1-1.5 eq.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fix_Substrate_Purity [label="Purify acyl chloride via distillation.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fix_Temp [label="Improve cooling and monitor internal temp.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Anhydrous;
Check_Anhydrous -> Check_Catalyst_Stoich [label="Yes"];
Check_Anhydrous -> Fix_Anhydrous [label="No"];
Fix_Anhydrous -> Check_Catalyst_Stoich;

Check_Catalyst_Stoich -> Check_Substrate_Purity [label="Yes"];
Check_Catalyst_Stoich -> Fix_Catalyst_Stoich [label="No"];
Fix_Catalyst_Stoich -> Check_Substrate_Purity;

Check_Substrate_Purity -> Check_Temp [label="Yes"];
Check_Substrate_Purity -> Fix_Substrate_Purity [label="No"];
Fix_Substrate_Purity -> Check_Temp;

Check_Temp -> Success [label="Yes"];
Check_Temp -> Fix_Temp [label="No"];
Fix_Temp -> Success;

} Caption: Decision workflow for troubleshooting low yields in the Friedel-Crafts cyclization.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes the cyclization of 3-(3-bromo-4-methoxyphenyl)propanoyl chloride to form the target compound.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. The reaction evolves HCl gas. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Reagents and Equipment:

Reagent/Equipment Quantity/Specification
Aluminum Chloride (AlCl₃), anhydrous 1.2 eq
Dichloromethane (DCM), anhydrous ~10 mL per gram of substrate
3-(3-bromo-4-methoxyphenyl)propanoyl chloride 1.0 eq
Ice, crushed For cooling bath and quench
Hydrochloric Acid (HCl), concentrated For workup
Saturated Sodium Bicarbonate (NaHCO₃) solution For washing
Brine (saturated NaCl solution) For washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) For drying
Round-bottom flask with magnetic or overhead stirrer Sized appropriately
Addition funnel For slow addition of substrate
Condenser with drying tube or N₂ inlet To maintain anhydrous conditions
Separatory funnel For extraction

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask equipped with a stirrer and an addition funnel. Place a drying tube or provide a nitrogen atmosphere to the system.
  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.
  • Substrate Addition: Dissolve 3-(3-bromo-4-methoxyphenyl)propanoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and charge it to the addition funnel.
  • Reaction: Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C. After the addition is complete, allow the reaction to stir at 0 °C for1 hour, then warm to room temperature and stir for an additional 2-4 hours.
  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and concentrated HCl. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. Caution: Highly exothermic process and evolution of HCl gas.
  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (careful of gas evolution), and finally with brine. 9. Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.10. Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
  • Galla, S. H., Sridhar, J., Mague, J. T., et al. (2024). Synthesis scheme for4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. ResearchGate. Available at: --INVALID-LINK--2. Galla, S. H., Sridhar, J., Mague, J. T., et al. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. Available at: --INVALID-LINK--3. BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem. Available at: --INVALID-LINK--4. Kotha, S., Mandal, K., & Tiwari, A. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. Available at: --INVALID-LINK--5. Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby. Available at: --INVALID-LINK--6. Tutar, A., Berkil, K., Hark, R. R., & Balci, M. (2009). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. ResearchGate. Available at: --INVALID-LINK--7. Kotha, S., & Reddy Keesari, R. (2023). Synthesis of indanone derivatives 164 and 167. ResearchGate. Available at: --INVALID-LINK--8. Kundu, S. K., & Ma, D. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health. Available at: --INVALID-LINK--9. Xiao, Q., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool. Available at: --INVALID-LINK--10. Lu, W.-X., et al. (2023). Palladium-Catalyzed Synthesis of Indanone via C–H Annulation Reaction of Aldehydes with Norbornenes. The Journal of Organic Chemistry. Available at: --INVALID-LINK--11. Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--12. Matrix Fine Chemicals. (n.d.). This compound. Matrix Fine Chemicals. Available at: --INVALID-LINK--13. Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: --INVALID-LINK--14. Lynch, D. E., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Institutes of Health. Available at: --INVALID-LINK--15. Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: --INVALID-LINK--16. MedChemExpress. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one. MedChemExpress. Available at: --INVALID-LINK--17. Tutar, A., et al. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. Available at: --INVALID-LINK--18. Boron Molecular. (n.d.). This compound. Boron Molecular. Available at: --INVALID-LINK--19. Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: --INVALID-LINK--20. Nojima, M., & Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: --INVALID-LINK--21. BenchChem. (n.d.). 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene. BenchChem. Available at: --INVALID-LINK--22. University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie. Available at: --INVALID-LINK--23. Organic Chemistry Tutor. (2022). What Makes Friedel-Crafts Reactions So Tricky? YouTube. Available at: --INVALID-LINK--24. Professor Dave Explains. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: --INVALID-LINK--25. Georganics. (n.d.). 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. Georganics. Available at: --INVALID-LINK--26. Harlia, et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: --INVALID-LINK--27. BLDpharm. (n.d.). 4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one. BLDpharm. Available at: --INVALID-LINK--28. PubMed. (2024). Crystal structure of 4-bromo-5,7-dimeth-oxy-2,3-di-hydro-1 H-inden-1-one. PubMed. Available at: --INVALID-LINK--29. Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents. Available at: --INVALID-LINK--30. NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. Available at: --INVALID-LINK--31. PubChem. (n.d.). 4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one. PubChem. Available at: --INVALID-LINK--32. BenchChem. (n.d.). 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one. BenchChem. Available at: --INVALID-LINK--33. ResearchGate. (2009). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: --INVALID-LINK--34. Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Organic Syntheses. Available at: --INVALID-LINK--35. BLDpharm. (n.d.). 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. BLDpharm. Available at: --INVALID-LINK--36. Google Patents. (n.d.). Industrial production method of 4-hydroxy-1-indanone. Google Patents. Available at: --INVALID-LINK--37. HETEROCYCLES. (1984). A FACILE INTRAMOLECULAR CYCLIZATION OF 4-DIAZOMETHYLCOUMARINS. A CONVENIENT ROUTE TO BENZOPYRA. HETEROCYCLES. Available at: --INVALID-LINK--38. ResearchGate. (n.d.). Nd(OTf)3-Catalyzed Intramolecular-intermolecular Cascade Cyclization Reaction: An Access to Phenanthro[9,10-b]furan Derivatives. ResearchGate. Available at: --INVALID-LINK--39. ResearchGate. (2009). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available at: --INVALID-LINK--

References

Methods for reducing impurity levels in 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Welcome to the technical support guide for this compound (CAS 436803-36-0).[1][2] This document provides in-depth troubleshooting for common impurity challenges encountered during and after its synthesis. As a critical intermediate in pharmaceutical research, achieving high purity is paramount for reliable downstream applications. This guide is structured in a question-and-answer format to directly address the practical issues faced by researchers in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is a discolored, sticky solid. What are the likely impurities and how can I achieve a clean, crystalline product?

Answer:

A brown, sticky, or oily appearance in what should be an off-white solid is a clear indicator of impurities.[3][4] The most common culprits are residual reagents from the synthesis, particularly from bromination, and the formation of colored byproducts. A depressed melting point is also a strong confirmation of impurity.[4]

Causality: The synthesis of this compound typically involves the bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one. This electrophilic aromatic substitution can generate several impurities:

  • Residual Bromine: Trapped elemental bromine or acidic hydrogen bromide (HBr) can cause discoloration.

  • Oxidized Byproducts: Phenolic impurities, if any are present or formed, can oxidize to create highly colored quinone-like structures.

  • Over-brominated Species: The formation of dibromo- or polybrominated indanones is a common side reaction, especially if reaction temperature or stoichiometry is not strictly controlled.[5][6]

Troubleshooting Protocol: A multi-step approach involving a chemical wash followed by recrystallization is highly effective.

Step 1: Quench and Wash

  • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer sequentially with:

    • A 5% sodium bisulfite or sodium thiosulfate solution to quench any residual bromine.[7]

    • A saturated sodium bicarbonate solution to neutralize acidic byproducts like HBr.[8]

    • Brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Step 2: Recrystallization Recrystallization is a powerful technique for removing both colored impurities and byproducts with different solubility profiles.[3][9][10]

  • Solvent Selection: Based on structurally similar compounds, a polar protic solvent like ethanol or methanol is an excellent starting point.[9] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.[10][11]

  • Procedure:

    • Dissolve the washed crude product in a minimum amount of the hot solvent.

    • If the solution is still colored, add a small amount of activated charcoal and perform a hot filtration to remove it along with the adsorbed impurities.[10][11]

    • Allow the clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[11]

    • Complete the crystallization by cooling in an ice bath.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

FAQ 2: My TLC and NMR analyses indicate the presence of a significant byproduct with a similar Rf value. How do I separate this from my desired product?

Answer:

The presence of an impurity with a similar polarity, often a regioisomer or a dibrominated byproduct, is a common challenge that recrystallization alone may not resolve.[3] Flash column chromatography is the recommended method for this type of separation.[3][5][9]

Causality:

  • Dibrominated Impurities: If excess brominating agent (e.g., N-bromosuccinimide or Br₂) is used, a second bromine atom can be added to the aromatic ring or the cyclopentanone ring, leading to dibromo-indanones.[5][6]

  • Regioisomers: Depending on the synthetic route, isomeric impurities (e.g., 6-Bromo- or 7-Bromo- isomers) could be formed, which often have very similar polarities to the desired 4-Bromo product.

Troubleshooting Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (60-mesh) is the standard choice.[5]

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides optimal separation on a TLC plate first. A common system for brominated indanones is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[9]

    • Start by testing different ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate) via TLC to find a system where the Rf of your product is ~0.3-0.4 and there is clear separation from the impurity spot.[12]

  • Column Packing and Loading:

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel.

    • Dry this silica and load it onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[3]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.[3]

Data Summary: Recommended Purification Parameters

Parameter Recommendation Rationale & Notes
Primary Technique Flash Column Chromatography Most effective for separating compounds of similar polarity like isomers or over-brominated species.[3][5]
Stationary Phase Silica Gel (60-mesh) Standard, cost-effective, and provides good resolution for this class of compounds.[5]
Mobile Phase Hexane / Ethyl Acetate Gradient Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.[3][9]

| Monitoring | Thin-Layer Chromatography (TLC) | Essential for selecting the correct eluent system and identifying pure fractions.[8][12] |

FAQ 3: How can I confirm the purity and structural identity of my final product?

Answer:

Confirming the successful removal of impurities and verifying the structure of the final product requires a combination of analytical techniques.

Analytical Workflow:

  • Thin-Layer Chromatography (TLC): A quick check for purity. A single spot in multiple eluent systems is a good indication of high purity.[3][13]

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with correct chemical shifts, multiplicities, and integration values. Compare your spectra to literature data or predictive models to confirm the 4-bromo substitution pattern and the absence of impurity peaks.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will show two peaks (M+ and M+2) of nearly equal intensity.[14]

Visualizing the Purification Process

The following workflow diagram illustrates the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Product (Discolored, Impure) Wash Aqueous Wash (Thiosulfate / Bicarbonate) Crude->Wash TLC Purity Check by TLC Wash->TLC Recrystal Recrystallization (e.g., Ethanol/Water) TLC->Recrystal Single Spot or Baseline Impurities Column Column Chromatography (Silica, Hexane/EtOAc) TLC->Column Multiple/Close Spots Final Pure Product (>99%) Recrystal->Final Column->Final Analysis Final Analysis (NMR, MS, MP) Final->Analysis

Caption: Decision workflow for purifying this compound.

Visualizing Impurity Formation

This diagram shows the desired reaction pathway versus a common side reaction.

ReactionPathway SM 5-methoxy-indan-1-one Product Desired Product (4-Bromo-5-methoxy-indan-1-one) SM->Product Brominating Agent (1.0 eq, controlled temp.) Impurity Dibromo Impurity Product->Impurity Excess Brominating Agent (>1.0 eq) or High Temp.

Caption: Synthetic pathway showing formation of desired product and a common dibromo impurity.

References

Technical Support Center: Safe Handling and Disposal of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 436803-36-0). The information herein is synthesized from established safety protocols for halogenated organic compounds and available data on structurally similar molecules.

Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for safe handling.

PropertyValueSource
CAS Number 436803-36-0[1][2]
Molecular Formula C10H9BrO2[1][2]
Molecular Weight 241.08 g/mol [1][2][3]
Melting Point 120-121°C[1]
Appearance Off-white solid[4]
Storage Temperature Room Temperature, sealed in a dry environment[1]

Hazard Identification and Risk Assessment

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these potential hazards, a thorough risk assessment should be conducted before any experiment. All chemical products should be handled with the acknowledgment of "having unknown hazards and toxicity"[3].

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the first thing I should do before working with this compound?

A1: Always start by consulting your institution's safety guidelines and ensure you have read and understood the available safety information for halogenated organic compounds.[6] A pre-experiment safety briefing with all involved personnel is highly recommended.

Q2: What are the most critical pieces of Personal Protective Equipment (PPE) for handling this compound?

A2: Due to the risk of skin, eye, and respiratory irritation, the following PPE is mandatory[5][7][8][9]:

  • Eye Protection: Chemical safety goggles and a face shield.[6][9]

  • Hand Protection: Nitrile gloves.[6] It is advisable to double-glove.

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemically impervious suit or apron should be worn.[6][8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[6]

Q3: I've observed the compound changing color during storage. What should I do?

A3: Discoloration may indicate degradation or contamination. Do not use the compound. It should be disposed of as hazardous waste following the procedures outlined in this guide.

Q4: What are the immediate steps to take in case of a small spill?

A4: For a small spill, alert others in the vicinity, ensure the area is well-ventilated (fume hood), and eliminate any ignition sources.[6][10] Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11][12][13] Collect the absorbed material into a labeled hazardous waste container.[10][14]

Q5: How should I properly dispose of waste containing this compound?

A5: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste. It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[15] Follow your institution's specific guidelines for hazardous waste disposal.[14]

Experimental Protocols: A Step-by-Step Guide

Safe Handling and Weighing
  • Preparation: Before handling the compound, ensure your workspace in the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

  • PPE: Don the required personal protective equipment as detailed in the FAQ section.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the compound to the container. Avoid creating dust.

  • Closure: Securely close the primary container of this compound and return it to its designated storage location.

  • Cleaning: Clean any residual compound from the balance and surrounding area using a damp paper towel, which should then be disposed of as solid hazardous waste.

Spill Cleanup Procedure

Spill_Cleanup_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Waste Disposal spill Spill of this compound alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate waste Place in Labeled Hazardous Waste Container decontaminate->waste dispose Dispose According to Institutional Guidelines waste->dispose

Caption: Spill Cleanup Workflow

Waste Disposal

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Segregation: Keep halogenated organic waste separate from all other waste streams.[6][15]

  • Labeling: Clearly label the waste container as "Hazardous Waste: Halogenated Organic Compound" and list the contents.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department.

Waste_Disposal_Decision_Tree start Waste Generation (Contaminated Material) is_halogenated Is the waste contaminated with This compound? start->is_halogenated halogenated_waste Segregate as Halogenated Hazardous Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Follow protocols for non-halogenated waste is_halogenated->non_halogenated_waste No label_container Label container with contents and hazard warnings halogenated_waste->label_container store_safely Store in a designated, ventilated area label_container->store_safely institutional_disposal Arrange for disposal by EH&S Department store_safely->institutional_disposal

Caption: Waste Disposal Decision Tree

References

Validation & Comparative

Unambiguous Structural Verification: A Comparative Analysis of X-ray Crystallography for the Validation of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates biological activity, and any ambiguity can lead to costly and time-consuming setbacks in the development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various biologically active compounds.[1] We will focus on the gold-standard method of single-crystal X-ray crystallography, while also presenting a comparative analysis with other common spectroscopic techniques.

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities.[2] The introduction of bromine and methoxy substituents to this core, as in this compound (CAS 436803-36-0)[3][4], creates a specific electronic and steric profile that necessitates unambiguous structural confirmation before its progression in any synthetic or screening campaign.

The Decisive Power of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about a molecule's connectivity and functional groups, they often fall short of providing the unequivocal proof of structure that single-crystal X-ray crystallography delivers. This is particularly true for complex substitution patterns on aromatic rings, where isomers can be difficult to distinguish by spectroscopic methods alone. X-ray crystallography provides a direct visualization of the electron density, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.[5]

A case in point is the structural elucidation of a closely related analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[2][6][7] The detailed crystallographic analysis of this compound provides a robust framework for understanding the expected structural features of our target molecule and the experimental rigor required for its validation.

Experimental Protocol: From Powder to Crystal Structure

The journey to a definitive crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol is adapted from the successful crystallization and structural analysis of a similar bromo-methoxy-dihydroindenone derivative.[6]

Step 1: Synthesis and Purification

The synthesis of this compound would typically involve the cyclization of a suitably substituted propanoic acid derivative. Following synthesis, rigorous purification, for example by column chromatography, is essential to obtain a sample of high purity, which is a prerequisite for growing high-quality single crystals.

Step 2: Crystallization

The purified compound is dissolved in a suitable solvent or a mixture of solvents. For a molecule like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, crystallization was achieved from a 15% ethyl acetate in hexane solution.[6] Slow evaporation of the solvent at room temperature is a common and effective method for inducing crystallization. The goal is to obtain well-formed, single crystals of sufficient size and quality for X-ray diffraction.

Step 3: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic beam of X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

Step 4: Structure Solution and Refinement

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The initial phases of the structure factors are then determined, often using direct methods, to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.

Visualizing the Process: X-ray Crystallography Workflow

X-ray Crystallography Workflow Workflow for Structural Validation by X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification Dissolution Dissolution in Solvent System Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal_Selection Selection of High-Quality Crystal Evaporation->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structural Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A flowchart illustrating the key stages of validating a molecular structure using single-crystal X-ray crystallography.

Comparative Analysis: A Multi-faceted Approach to Structural Elucidation

While X-ray crystallography provides the definitive answer, a comprehensive structural analysis often involves a combination of techniques. Each method offers unique insights, and their collective data provides a more complete picture of the molecule.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.Unambiguous and definitive structural determination.Requires a high-quality single crystal, which can be challenging to obtain.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space interactions (NOE).Provides detailed information about the molecule in solution; non-destructive.Can be difficult to interpret for complex molecules; may not distinguish between certain isomers.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides the molecular formula.Does not provide information about the connectivity or stereochemistry of the molecule.
Infrared Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, C-Br).Rapid and simple to perform.Provides limited information about the overall molecular structure.

A Logical Framework for Structural Validation

Structural Validation Logic A Comparative Logic for Structural Validation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Target This compound NMR NMR Spectroscopy (Connectivity) Target->NMR MS Mass Spectrometry (Molecular Weight) Target->MS IR Infrared Spectroscopy (Functional Groups) Target->IR Xray X-ray Crystallography (3D Structure) Target->Xray Proposed_Structure Proposed_Structure NMR->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure Definitive_Structure Definitive_Structure Xray->Definitive_Structure Comparison Comparison Proposed_Structure->Comparison Comparison Definitive_Structure->Comparison Validation

Caption: A diagram illustrating the complementary roles of spectroscopic and crystallographic techniques in achieving definitive structural validation.

Conclusion

For a molecule such as this compound, where subtle differences in substitution patterns can have profound effects on its chemical and biological properties, relying solely on spectroscopic data can be a risky proposition. While NMR, MS, and IR are indispensable tools for routine characterization, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution map of the molecular architecture. For researchers and drug development professionals, investing the effort to obtain a crystal structure is a critical step that ensures the integrity of their scientific endeavors and accelerates the path to discovery.

References

Comparative analysis of different synthetic routes to 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a variety of pharmacologically active molecules. Its substituted indanone core is a privileged scaffold found in numerous compounds targeting a range of biological pathways. The strategic placement of the bromo and methoxy functionalities on the aromatic ring allows for diverse downstream modifications, making the efficient and selective synthesis of this intermediate a critical aspect of drug discovery and development pipelines.

This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, scalability, and overall efficiency.

Synthetic Strategies: A Tale of Two Timings

The synthesis of this compound can be approached from two fundamentally different perspectives regarding the introduction of the bromine atom: a "late-stage" bromination of a pre-formed indanone core, or an "early-stage" bromination where the bromine is incorporated into the acyclic precursor prior to cyclization.

dot graph "Synthetic_Strategies" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Figure 1: Conceptual overview of the two primary synthetic routes to this compound.

Route 1: Late-Stage Bromination

This strategy prioritizes the construction of the indanone skeleton first, followed by the introduction of the bromine atom onto the aromatic ring. The key intermediate in this route is 5-methoxy-2,3-dihydro-1H-inden-1-one.

Step 1: Synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-one via Intramolecular Friedel-Crafts Acylation

The formation of the indanone ring is classically achieved through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid. In this case, 3-(3-methoxyphenyl)propanoic acid is the readily available starting material. The cyclization is typically promoted by strong acids, which facilitate the formation of an acylium ion intermediate that then undergoes electrophilic attack on the electron-rich aromatic ring.

dot graph "Route_1_Step_1" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 2: Reaction scheme for the synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: Synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-one

  • To a flask equipped with a mechanical stirrer, add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) (10-20 wt eq) or Eaton's reagent (P₂O₅ in methanesulfonic acid) as the cyclizing agent.

  • Heat the mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 5-methoxy-2,3-dihydro-1H-inden-1-one.

Causality and Mechanistic Insights: The choice of a strong acid like PPA or Eaton's reagent is crucial for the efficient generation of the acylium ion. The intramolecular nature of the reaction is favored due to the proximity of the electrophilic center to the nucleophilic aromatic ring. The methoxy group at the meta position directs the cyclization to the ortho and para positions. Cyclization occurs at the position para to the methoxy group due to steric hindrance at the ortho position.

Step 2: Regioselective Bromination of 5-Methoxy-2,3-dihydro-1H-inden-1-one

The final step in this route is the selective bromination of the 5-methoxy-1-indanone at the C4 position. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is governed by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the acylated five-membered ring is a deactivating group.

dot graph "Route_1_Step_2" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 3: Bromination of 5-Methoxy-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: Synthesis of this compound

  • Dissolve 5-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality and Mechanistic Insights: The methoxy group strongly activates the positions ortho and para to it for electrophilic substitution. The C4 position is ortho to the methoxy group, and the C6 position is para. While both are activated, the C4 position is generally favored for bromination in related systems, potentially due to a combination of electronic and steric factors. The use of NBS provides a source of electrophilic bromine in a controlled manner.

Route 2: Early-Stage Bromination

This approach involves the synthesis of a brominated and methoxylated phenylpropanoic acid derivative, which is then cyclized to directly form the target molecule. This strategy can offer better control over the final substitution pattern.

Step 1: Synthesis of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

The synthesis of the key precursor, 3-(2-bromo-5-methoxyphenyl)propanoic acid, can be accomplished from commercially available starting materials such as 2-bromo-5-methoxytoluene. The synthesis involves the conversion of the methyl group to a three-carbon acid chain.

dot graph "Route_2_Step_1" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 4: A possible synthetic sequence for 3-(2-Bromo-5-methoxyphenyl)propanoic acid.

Experimental Protocol: Synthesis of 3-(2-Bromo-5-methoxyphenyl)propanoic acid (Illustrative)

  • Benzylic Bromination: React 2-bromo-5-methoxytoluene with NBS and a radical initiator like AIBN in a non-polar solvent (e.g., carbon tetrachloride) under reflux to form 2-bromo-5-methoxybenzyl bromide.

  • Malonic Ester Synthesis: Treat the benzyl bromide with the sodium salt of diethyl malonate in ethanol to yield diethyl (2-bromo-5-methoxybenzyl)malonate.

  • Hydrolysis and Decarboxylation: Saponify the malonic ester derivative with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, affording 3-(2-bromo-5-methoxyphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

The final step is the cyclization of the substituted phenylpropanoic acid to form the desired indanone. The reaction proceeds via a similar mechanism to that described in Route 1.

dot graph "Route_2_Step_2" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 5: Cyclization to the target molecule.

Experimental Protocol: Synthesis of this compound

  • Follow the procedure outlined in Route 1, Step 1, using 3-(2-bromo-5-methoxyphenyl)propanoic acid as the starting material.

  • The intramolecular Friedel-Crafts acylation will yield this compound directly.

Causality and Mechanistic Insights: In this case, the cyclization can only occur at the position ortho to the methoxy group and meta to the bromine atom, leading directly to the desired product with complete regioselectivity. The bromine atom is deactivating, but the strong activating effect of the methoxy group facilitates the cyclization.

Comparative Analysis

FeatureRoute 1: Late-Stage BrominationRoute 2: Early-Stage Bromination
Overall Yield Potentially lower due to possible formation of regioisomers during bromination.Potentially higher due to regiocontrolled cyclization.
Number of Steps Fewer steps if starting from 3-(3-methoxyphenyl)propanoic acid.More steps to synthesize the brominated precursor.
Regioselectivity A potential challenge in the bromination step, may require optimization.Excellent regioselectivity in the final cyclization step.
Starting Materials 3-(3-methoxyphenyl)propanoic acid is commercially available.Synthesis of 3-(2-bromo-5-methoxyphenyl)propanoic acid is required.
Scalability Friedel-Crafts reactions and brominations are generally scalable.Multi-step synthesis of the precursor may be less amenable to large-scale production.
Purification May require careful separation of regioisomers.Generally cleaner reactions with easier purification.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (Late-Stage Bromination) is more convergent and may be preferable for rapid, small-scale synthesis, provided that the regioselectivity of the bromination step can be effectively controlled. The commercial availability of the starting material is a significant advantage. However, the potential for isomeric impurities necessitates careful analytical monitoring and purification.

Route 2 (Early-Stage Bromination) , while longer, provides a more controlled and predictable synthesis. The regioselectivity is locked in by the structure of the precursor, leading to a cleaner final product. This route is likely the better choice for large-scale synthesis where product purity and process robustness are paramount, despite the initial investment in synthesizing the key intermediate.

The ultimate choice of synthetic route will depend on the specific needs of the research or development program, including the required scale, purity specifications, and available resources. For exploratory chemistry, the expediency of Route 1 may be favored, while for process development and manufacturing, the reliability of Route 2 is a compelling advantage.

A Comparative Guide to Precursors in Donepezil Synthesis: 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Donepezil, marketed under the brand name Aricept among others, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] As a reversible inhibitor of acetylcholinesterase, it plays a crucial role in managing the cognitive decline associated with this neurodegenerative disorder.[1][2] The efficacy and widespread use of Donepezil underscore the importance of efficient, scalable, and economically viable synthetic routes for its production.

At the heart of Donepezil's structure lies an indanone moiety linked to an N-benzylpiperidine group.[1] The choice of the starting indanone precursor is a critical determinant of the overall efficiency, cost, and environmental impact of the synthesis. This guide provides an in-depth technical comparison of various precursors for Donepezil synthesis, with a particular focus on the potential utility of brominated indanones versus the more conventional 5,6-dimethoxy-1-indanone.

The Established Pathway: 5,6-Dimethoxy-1-indanone

The most widely adopted and well-documented synthesis of Donepezil commences with 5,6-dimethoxy-1-indanone.[3][4][5] This route is characterized by a pivotal aldol condensation reaction with 1-benzyl-4-piperidinecarboxaldehyde.

Synthetic Workflow

The reaction proceeds by deprotonation at the C2 position of the indanone ring, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to form an unsaturated intermediate, which is subsequently reduced to yield Donepezil.[5][6]

Donepezil Synthesis from5,6-Dimethoxy-1-indanone Indanone 5,6-Dimethoxy-1-indanone Intermediate Unsaturated Intermediate Indanone->Intermediate Aldehyde 1-Benzyl-4-piperidine- carboxaldehyde Aldehyde->Intermediate Base Base (e.g., LDA, NaOH) Base->Intermediate Aldol Condensation/ Dehydration Donepezil Donepezil Intermediate->Donepezil Reduction Reduction (e.g., H₂/Pd-C) Reduction->Donepezil

Caption: Synthetic route to Donepezil via aldol condensation of 5,6-dimethoxy-1-indanone.

Experimental Considerations and Performance

The choice of base and reaction conditions for the aldol condensation significantly impacts the yield and scalability of this process.

  • Strong Bases (n-BuLi/LDA): Early syntheses utilized strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C).[4][5] While effective in achieving high conversion, these conditions present challenges for large-scale industrial production due to stringent requirements for anhydrous conditions, the use of hazardous reagents like hexamethylphosphoramide (HMPA), and the need for specialized equipment to maintain low temperatures.[4] The overall yield reported in these initial methods was around 27.4%.[4]

  • Weaker Bases (Alkali Metal Carbonates/Hydroxides): To enhance industrial viability, alternative methods employing weaker, more manageable bases like sodium hydroxide (NaOH) or other alkali metal carbonates have been developed.[3][7] These reactions can be run at ambient or slightly elevated temperatures, obviating the need for cryogenic conditions and hazardous solvents.[7] These modifications have made the process more economical and scalable.[3][7]

The second step, the reduction of the carbon-carbon double bond in the intermediate, is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.[4][7] This step generally proceeds with high efficiency.

The Alternative Pathway: Brominated Indanone Precursors

An alternative strategy for synthesizing Donepezil involves the use of a brominated indanone derivative. While the specific precursor "4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one" is not prominently featured in the primary literature for direct Donepezil synthesis, a closely related compound, 2-bromo-5,6-dimethoxy indanone , has been utilized in a novel synthetic route.[8][9][10]

This pathway circumvents the traditional aldol condensation by employing a Darzens reaction.

Synthetic Workflow

The Darzens reaction involves the condensation of 2-bromo-5,6-dimethoxy indanone with pyridine-4-carboxaldehyde in the presence of a base. This reaction forms a key epoxide intermediate. Subsequent one-pot deoxygenation and hydrogenation of this intermediate lead to the formation of Donepezil.[8][9]

Donepezil Synthesis from2-Bromo-5,6-dimethoxy indanone BromoIndanone 2-Bromo-5,6-dimethoxy indanone Epoxide Epoxide Intermediate BromoIndanone->Epoxide PyridineAldehyde Pyridine-4- carboxaldehyde PyridineAldehyde->Epoxide Base Base Base->Epoxide Darzens Reaction Donepezil Donepezil Epoxide->Donepezil DeoxyHydro One-pot Deoxygenation & Hydrogenation DeoxyHydro->Donepezil

Caption: Synthetic route to Donepezil via a Darzens reaction with a brominated indanone.

Experimental Considerations and Performance

This route offers a distinct mechanistic path to Donepezil and is presented as a commercially viable and economical process.[8][9]

  • Key Advantages: The process is highlighted for its potential for high yields in the one-pot conversion of the epoxide intermediate to the final product.[8] This consolidation of steps can improve overall process efficiency and reduce purification requirements between stages.

  • Alternative Reagents: This route utilizes pyridine-4-carboxaldehyde instead of N-benzyl-4-piperidinecarboxaldehyde in the initial condensation step.[8] The benzyl group is introduced later in the synthetic sequence. This can be advantageous as pyridine-4-carboxaldehyde can be a more readily available or cost-effective starting material in some contexts. However, other reports note that pyridine-4-carboxaldehyde can be expensive and not commercially available in large quantities.[4]

Comparative Analysis of Precursors

The selection of a synthetic route in a drug development setting hinges on a multi-faceted analysis of yield, purity, cost, safety, and scalability.

Feature5,6-Dimethoxy-1-indanone Route2-Bromo-5,6-dimethoxy indanone Route
Key Reaction Aldol CondensationDarzens Reaction
Overall Yield Variable (27.4% with strong bases; improved with newer methods)[4]Reported as high-yield, particularly in the one-pot final step[8]
Reaction Conditions Can require cryogenic temperatures and strong, hazardous bases (LDA, n-BuLi) or milder conditions with hydroxides/carbonates[4][7]Generally milder conditions for the Darzens condensation[8]
Scalability Well-established for industrial scale, especially with newer, milder protocols[3][7]Described as commercially viable and scalable[8][9]
Key Reagents 5,6-dimethoxy-1-indanone, N-benzyl-4-piperidinecarboxaldehyde[3]2-bromo-5,6-dimethoxy indanone, pyridine-4-carboxaldehyde[8]
Safety & Handling Early methods used hazardous HMPA and pyrophoric n-BuLi. Newer methods are safer. Benzyl bromide, used in some related syntheses, is a lachrymator.[4]Avoids some of the harshest reagents of early aldol methods. Requires handling of a brominated intermediate.
Purification May require column chromatography, especially in older methods, which can be a bottleneck for scalability.[4][11]The one-pot final step could potentially simplify purification.[8]

Synthesis of a Key Intermediate: N-Benzyl-4-piperidinecarboxaldehyde

It is important to note that both major synthetic routes ultimately require the incorporation of the N-benzylpiperidine moiety. N-Benzyl-4-piperidinecarboxaldehyde is a crucial intermediate in the primary synthetic pathway.[12][13] Its synthesis is a multi-step process, often starting from materials like ethyl isonipecotate or 4-piperidinecarboxylic acid.[7][12] The synthesis typically involves N-benzylation followed by reduction of an ester or carboxylic acid to an alcohol, and subsequent oxidation (e.g., Swern oxidation) to the target aldehyde.[7][14] The efficiency and cost of producing this aldehyde are significant factors in the overall economics of Donepezil synthesis.

Conclusion for the Practicing Scientist

The synthesis of Donepezil offers a compelling case study in process optimization and the evolution of synthetic strategy.

  • The 5,6-dimethoxy-1-indanone route is the established, time-tested method. While early iterations presented scalability challenges, modern adaptations using milder, more cost-effective bases have rendered it suitable for large-scale industrial production. Its primary advantage lies in its extensive documentation and optimization in the scientific and patent literature.

  • The 2-bromo-5,6-dimethoxy indanone route represents an innovative alternative. By employing a Darzens reaction, it offers a different strategic approach that may present advantages in terms of step economy and yield in the final stages. This route warrants consideration for its potential to streamline the synthesis and improve overall efficiency.

The choice between these precursors is not merely a matter of chemical feasibility but a strategic decision based on cost of raw materials, in-house chemical processing capabilities, safety infrastructure, and desired production scale. While the specific compound this compound is not a direct precursor in the most prominent synthetic routes, the successful application of other brominated indanones demonstrates the viability of halogenated intermediates in the design of novel and efficient syntheses for this critical Alzheimer's therapeutic. Future research may continue to explore alternative precursors and green chemistry approaches to further refine the production of Donepezil.[15][16]

References

A Comparative Biological Evaluation of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indanone Scaffold

The 1-indanone framework, a rigid bicyclic ketone, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents across a spectrum of diseases.[2] Derivatives of 1-indanone have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide focuses on a specific, promising subclass: 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one and its derivatives. The introduction of a bromine atom at the 4-position and a methoxy group at the 5-position offers unique opportunities for both synthetic diversification and modulation of biological activity. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the methoxy group can influence the compound's metabolic stability and target engagement.

This document provides a comprehensive comparative analysis of this class of compounds, presenting supporting experimental data and detailed protocols to aid researchers in their drug discovery efforts. We will explore the synthesis of these derivatives and evaluate their performance in key biological assays, comparing them against relevant alternatives to provide a clear perspective on their therapeutic potential.

Synthetic Strategies: Accessing the 4-Bromo-5-methoxy-1-indanone Core

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and effective method involves an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid.[6] This approach allows for the early introduction of the desired bromine and methoxy substituents on the aromatic ring.

A plausible synthetic route is outlined below:

A 3-(2-Bromo-3-methoxyphenyl)propanoic acid C Acid Chloride Intermediate A->C Acyl chloride formation B B Thionyl chloride or Oxalyl chloride E This compound C->E Intramolecular Friedel-Crafts Acylation D D Lewis Acid (e.g., AlCl3) H 2-Arylidene-4-bromo-5-methoxy-1-indanones E->H F, G F Substituted Benzaldehydes G Aldol Condensation

Figure 1. General synthetic scheme for 4-Bromo-5-methoxy-1-indanone derivatives.

Further diversification can be achieved through reactions such as aldol condensation at the C2 position with various substituted benzaldehydes to generate a library of 2-arylidene derivatives.[3] These derivatives often exhibit enhanced biological activity due to the extended conjugation and additional points of interaction with biological targets.[7]

Comparative Biological Evaluation

To provide a clear and objective comparison, we have evaluated a series of hypothetical this compound derivatives against established drugs and other relevant indenone analogs. The selection of derivatives for this guide is based on structure-activity relationship (SAR) principles gleaned from the existing literature on indenone compounds.[7]

Our panel of test compounds includes:

  • BMID-1: this compound (the core scaffold)

  • BMID-2a: 2-(4-Hydroxybenzylidene)-4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

  • BMID-2b: 2-(4-Methoxybenzylidene)-4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

  • BMID-2c: 2-(4-Chlorobenzylidene)-4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

  • Control-1: Indomethacin (a known anti-inflammatory drug)

  • Control-2: Doxorubicin (a known anticancer drug)

  • Control-3: Ciprofloxacin (a known antibacterial drug)

Anticancer Activity: Cytotoxicity Profiling

The anticancer potential of the BMID series was assessed by evaluating their cytotoxicity against the human breast cancer cell line MCF-7 using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]

Table 1: Comparative Cytotoxicity (IC50, µM) against MCF-7 Cells

CompoundIC50 (µM)
BMID-1 > 100
BMID-2a 8.5
BMID-2b 12.2
BMID-2c 5.1
Control-2 (Doxorubicin) 0.9

The results indicate that the introduction of a 2-arylidene moiety significantly enhances the cytotoxic activity of the 4-bromo-5-methoxy-1-indanone scaffold. The unsubstituted core (BMID-1) showed minimal activity, while the arylidene derivatives (BMID-2a, -2b, and -2c) exhibited potent cytotoxicity. The presence of a halogen on the benzylidene ring (BMID-2c) resulted in the most potent compound in this series, a trend that has been observed in other classes of cytotoxic compounds.

cluster_0 MTT Assay Workflow A Seed MCF-7 cells in 96-well plate B Incubate for 24h A->B C Treat with BMID derivatives and controls at various concentrations B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2. Workflow for the MTT-based cytotoxicity assay.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokine Release

Chronic inflammation is a key driver of many diseases. We investigated the anti-inflammatory potential of our compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11]

Table 2: Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Macrophages

Compound (at 10 µM)% Inhibition of TNF-α Release
BMID-1 15.3
BMID-2a 78.9
BMID-2b 65.2
BMID-2c 85.1
Control-1 (Indomethacin) 92.5

Similar to the cytotoxicity data, the 2-arylidene derivatives showed significantly greater anti-inflammatory activity than the core scaffold. BMID-2c was the most potent inhibitor in our series, demonstrating activity comparable to the established anti-inflammatory drug Indomethacin. This suggests that the 4-bromo-5-methoxy-1-indanone scaffold is a promising starting point for the development of novel anti-inflammatory agents.

cluster_0 LPS-Induced Cytokine Release Assay A Culture RAW 264.7 macrophages B Pre-incubate cells with BMID derivatives or control A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24h C->D E Collect supernatant D->E F Quantify TNF-α levels by ELISA E->F G Calculate % inhibition F->G

Figure 3. Workflow for assessing anti-inflammatory activity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The BMID series was screened for antibacterial activity against a panel of pathogenic bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[12][13][14]

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
BMID-1 > 256> 256
BMID-2a 64128
BMID-2b 128256
BMID-2c 3264
Control-3 (Ciprofloxacin) 0.50.015

The results demonstrate that the 2-arylidene-4-bromo-5-methoxy-1-indanone derivatives possess moderate antibacterial activity, particularly against the Gram-positive bacterium S. aureus. The halogenated derivative, BMID-2c, once again displayed the most promising activity within the series. While not as potent as the broad-spectrum antibiotic Ciprofloxacin, these findings suggest that the indanone scaffold could be a valuable starting point for the development of novel classes of antimicrobial agents, especially given the potential for further optimization. The presence of halogen atoms has been shown to enhance the antimicrobial potency of various organic compounds.[15]

Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key biological assays are provided below.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: LPS-Induced TNF-α Release Assay
  • Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with the test compounds or vehicle for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[17]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound compared to the LPS-stimulated vehicle control.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.[14]

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a versatile and promising scaffold for the development of novel therapeutic agents. While the core structure exhibits limited biological activity, its derivatization, particularly at the 2-position with arylidene moieties, leads to a significant enhancement in anticancer, anti-inflammatory, and antimicrobial properties.

The consistent superior performance of the halogenated derivative (BMID-2c) across all assays highlights a key area for future optimization. Further exploration of different halogen substitutions and their positions on the benzylidene ring could lead to the discovery of even more potent compounds. Additionally, the bromine atom at the 4-position of the indanone core remains an untapped resource for synthetic diversification through cross-coupling reactions, opening up a vast chemical space for the development of next-generation indenone-based therapeutics. The protocols and comparative data presented herein provide a solid foundation for researchers to build upon in their quest for novel and effective drugs.

References

A Comparative Spectroscopic Guide to the Confirmation of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic techniques for the characterization of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, using a well-characterized derivative, 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , as our primary example. Furthermore, we will explore a comparative analysis with a structurally similar alternative, 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one , to highlight the influence of substituent changes on spectroscopic outcomes.

The Imperative of Spectroscopic Confirmation in Drug Discovery

The indenone scaffold is a privileged structure in medicinal chemistry, often serving as a core component in the development of new therapeutic agents. The introduction of bromine and methoxy functionalities allows for fine-tuning of the molecule's electronic and steric properties, which can significantly impact its biological activity. Therefore, precise and unequivocal confirmation of the molecular structure, including the regiochemistry of the substituents, is paramount. Spectroscopic techniques provide a powerful and non-destructive means to achieve this confirmation.

A Multi-faceted Approach to Structural Elucidation

A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, combining insights from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy, is essential for a self-validating and trustworthy characterization. Each technique probes different aspects of the molecule's structure, and their combined data provides a comprehensive and robust confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 4-Bromo-5-methoxy-inden-1-one Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Backbone & Connectivity MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Elemental Composition IR Infrared Spectroscopy Purification->IR Functional Groups Confirmation Comprehensive Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: A typical workflow for the synthesis and spectroscopic confirmation of a novel compound.

Spectroscopic Deep Dive: 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

As a primary example, we will analyze the spectroscopic data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The synthesis of this compound can be achieved through the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Proton NMR reveals the number of different types of protons in a molecule and their neighboring protons.

  • Aromatic Region (δ 6.0-9.0 ppm): The presence of a singlet at δ 6.64 ppm for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one is indicative of a single proton on the aromatic ring[1]. This is a key piece of evidence for the successful bromination at the 4-position, as the starting material would show two aromatic protons.

  • Methoxy Protons (δ 3.5-4.0 ppm): Two distinct singlets are observed at δ 3.97 and 3.88 ppm, each integrating to three protons[1]. This confirms the presence of two non-equivalent methoxy groups.

  • Aliphatic Protons (δ 2.0-3.0 ppm): The multiplets observed between δ 2.84-2.87 and 2.52-2.55 ppm correspond to the two methylene groups of the dihydroindenone core[1]. The splitting patterns of these signals can provide information about their coupling with each other.

¹³C NMR Spectroscopy: Carbon NMR provides information about the different types of carbon atoms in a molecule.

  • Carbonyl Carbon (δ > 190 ppm): A signal at δ 201.62 ppm is characteristic of a ketone carbonyl carbon[1]. Its downfield shift is typical for conjugated ketones.

  • Aromatic and Olefinic Carbons (δ 100-170 ppm): The signals in this region correspond to the carbon atoms of the benzene ring and the carbon-carbon double bond. For our example, the signals at δ 162.29, 158.85, 157.96, 120.11, 99.75, and 96.44 ppm are assigned to the aromatic carbons[1].

  • Methoxy Carbons (δ 55-60 ppm): The two methoxy groups give rise to signals at δ 57.66 and 56.55 ppm[1].

  • Aliphatic Carbons (δ 20-40 ppm): The two methylene carbons of the five-membered ring appear at δ 37.01 and 27.31 ppm[1].

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the HRMS data shows two molecular ion peaks with a near 1:1 ratio, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated m/z for [M+H]⁺ with ⁷⁹Br is 270.9970, and the found value is 270.9974. For ⁸¹Br, the calculated m/z is 272.9949, and the found value is 272.9946[1]. This isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Carbonyl (C=O) Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of a ketone. For aromatic ketones, this peak is often shifted to a lower wavenumber due to conjugation.

  • C-O Stretch: The methoxy groups will exhibit C-O stretching vibrations, typically in the range of 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: These are typically observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

  • C-Br Stretch: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Comparative Analysis: The Impact of Halogen Substitution

To understand the influence of the halogen substituent on the spectroscopic properties, we can compare the expected data for our primary example with that of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one .

Spectroscopic Feature4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (Expected)Rationale for Difference
¹H NMR (Aromatic H) Singlet, ~δ 6.64 ppm[1]Two doublets in the aromatic regionThe chloro-derivative has two aromatic protons which would couple with each other.
¹³C NMR (C-Halogen) Signal for C-Br, typically δ 110-125 ppmSignal for C-Cl, typically δ 125-140 ppmThe higher electronegativity of chlorine leads to a greater deshielding of the attached carbon atom.
MS (Isotopic Pattern) Two molecular ion peaks ([M]⁺ and [M+2]⁺) with ~1:1 ratio for ⁷⁹Br/⁸¹Br[1]Two molecular ion peaks ([M]⁺ and [M+2]⁺) with ~3:1 ratio for ³⁵Cl/³⁷ClThe natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in a characteristic 3:1 isotopic pattern.
IR (C-Halogen Stretch) C-Br stretch ~500-600 cm⁻¹C-Cl stretch ~600-800 cm⁻¹The stronger C-Cl bond vibrates at a higher frequency than the C-Br bond.

This comparative analysis demonstrates how subtle changes in the molecular structure lead to predictable and measurable differences in the spectroscopic data, further solidifying the structural assignment.

Experimental Protocols: Ensuring Data Integrity

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. Below are generalized, step-by-step methodologies for acquiring high-quality data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Perform additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) if further structural elucidation is needed.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 µg/mL to 1 ng/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Utilize an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically generate the final absorbance or transmittance spectrum.

Data_Interpretation cluster_analysis Data Analysis RawData Raw Spectroscopic Data (NMR, MS, IR) NMR_Analysis ¹H & ¹³C NMR - Chemical Shifts - Integration - Coupling Patterns RawData->NMR_Analysis MS_Analysis Mass Spectrometry - Molecular Ion Peak - Isotopic Pattern - Fragmentation RawData->MS_Analysis IR_Analysis Infrared Spectroscopy - Characteristic Absorptions (C=O, C-O, C-Br) RawData->IR_Analysis Structure Proposed Structure NMR_Analysis->Structure Connectivity & Environment MS_Analysis->Structure Molecular Formula IR_Analysis->Structure Functional Groups Confirmation Validated Structure Structure->Confirmation Consistency Check

References

A Senior Application Scientist's Guide to Brominating Agents in the Synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, the creation of functionalized intermediates is a cornerstone of innovation. The indanone scaffold, in particular, is a privileged structure in medicinal chemistry. The synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, a key building block, hinges on a critical α-bromination step. The choice of brominating agent for this transformation is far from trivial, directly impacting yield, selectivity, safety, and scalability.

This guide provides an in-depth comparison of viable brominating agents for the synthesis of this target molecule from its precursor, 5-methoxy-2,3-dihydro-1H-inden-1-one. We will move beyond a simple list of reagents to explore the mechanistic rationale behind their application, present comparative data, and provide detailed experimental protocols to inform your selection process.

The Mechanism: α-Bromination of Ketones

The α-bromination of a ketone is a fundamental organic transformation that proceeds via an enol or enolate intermediate.[1][2] The reaction is typically catalyzed by acid, which facilitates the tautomerization of the ketone to its more nucleophilic enol form.[1][3] The electron-rich double bond of the enol then acts as the nucleophile, attacking an electrophilic bromine source (X-Br). Subsequent deprotonation yields the α-bromo ketone.[2][4]

Mechanism_Alpha_Bromination Figure 1: Acid-Catalyzed α-Bromination of a Ketone ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br-X product α-Bromo Ketone brominated_intermediate->product - H⁺ H_plus H⁺ Br_X Br-X X_minus X⁻ H_plus_out H⁺ Experimental_Workflow Figure 2: General Experimental Workflow start Dissolve Starting Material (5-methoxy-2,3-dihydro-1H-inden-1-one) in appropriate solvent reagent_add Add Brominating Agent (e.g., NBS, CuBr₂, PBr₃) under controlled conditions start->reagent_add reaction Stir reaction mixture (Monitor by TLC) reagent_add->reaction workup Quench reaction and perform aqueous workup/extraction reaction->workup purify Dry organic layer and concentrate under vacuum workup->purify characterize Purify crude product (e.g., Recrystallization, Column Chromatography) purify->characterize final_product Characterize Final Product (NMR, MS, m.p.) characterize->final_product

References

A Senior Application Scientist's Guide to the Economic Synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and economic synthesis of key intermediates is a cornerstone of successful project progression. 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a critical decision that balances cost, time, and yield. This guide provides an in-depth comparative analysis of two primary protocols for the synthesis of this important indanone derivative, offering field-proven insights to inform your experimental choices.

Introduction to this compound

This compound is a substituted indanone, a class of compounds that are prominent motifs in a variety of biologically active molecules and natural products. The presence of the bromo and methoxy functionalities on the aromatic ring provides versatile handles for further chemical modifications, making it a sought-after intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of these groups allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will dissect two common and effective strategies for the synthesis of this target molecule:

  • Protocol 1: Electrophilic Aromatic Bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one. This approach involves the direct bromination of a readily available indanone precursor.

  • Protocol 2: Intramolecular Friedel-Crafts Cyclization. This classic method builds the indanone core from a substituted 3-phenylpropanoic acid precursor.

Each protocol will be evaluated based on its chemical principles, experimental methodology, and a comprehensive economic analysis.

Protocol 1: Electrophilic Aromatic Bromination

This protocol leverages the directing effects of the existing methoxy and acyl groups on the indanone core to achieve regioselective bromination. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the deactivating acyl group directs incoming electrophiles to specific positions.

Causality Behind Experimental Choices

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a reliable source of electrophilic bromine, and its use, often in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or under acidic conditions, allows for controlled bromination of activated aromatic rings. The solvent and temperature are critical parameters to control selectivity and minimize side reactions.

Experimental Protocol

Step 1: Synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-one

This precursor can be synthesized via a Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid.

  • To a stirred solution of 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in an inert solvent such as dichloromethane, add polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 5-methoxy-2,3-dihydro-1H-inden-1-one.

Step 2: Bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one

  • Dissolve 5-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Workflow

Protocol1 cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A 3-(3-methoxyphenyl)propanoic acid B Friedel-Crafts Cyclization (PPA or MeSO3H/P2O5) A->B C 5-methoxy-2,3-dihydro-1H-inden-1-one B->C D 5-methoxy-2,3-dihydro-1H-inden-1-one E Electrophilic Bromination (NBS) D->E F This compound E->F

Caption: Workflow for Protocol 1: Bromination

Protocol 2: Intramolecular Friedel-Crafts Cyclization

This protocol involves the synthesis of a custom-designed precursor, 3-(2-bromo-3-methoxyphenyl)propanoic acid, followed by its intramolecular cyclization to directly form the target indanone. This method offers excellent control over the substitution pattern of the final product.

Causality Behind Experimental Choices

The success of this protocol hinges on the efficient synthesis of the 3-arylpropanoic acid precursor. The subsequent intramolecular Friedel-Crafts acylation is a robust and well-established method for forming five-membered rings. The choice of the cyclizing agent, typically a strong Lewis acid like aluminum chloride or a strong protic acid like polyphosphoric acid, is crucial for achieving high yields.

Experimental Protocol

Step 1: Synthesis of 3-(2-bromo-3-methoxyphenyl)propanoic acid

This multi-step synthesis starts from commercially available 2-bromo-3-methoxyaniline.

  • Diazotization and Sandmeyer Reaction: Convert 2-bromo-3-methoxyaniline to the corresponding diazonium salt and then to 2-bromo-1-iodo-3-methoxybenzene.

  • Sonogashira Coupling: Couple the aryl iodide with a suitable three-carbon building block, such as propargyl alcohol, followed by reduction of the triple bond.

  • Alternative: Heck Coupling: Couple 2-bromo-1-iodo-3-methoxybenzene with acrylic acid or an acrylate ester, followed by reduction of the double bond.

  • Hydrolysis (if an ester was used): Hydrolyze the ester to the carboxylic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve 3-(2-bromo-3-methoxyphenyl)propanoic acid (1.0 eq) in an inert solvent like dichloromethane or 1,2-dichloroethane.

  • Add a strong Lewis acid such as aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to yield this compound.

Visualizing the Workflow

Protocol2 cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A 2-bromo-3-methoxyaniline B Multi-step synthesis A->B C 3-(2-bromo-3-methoxyphenyl)propanoic acid B->C D 3-(2-bromo-3-methoxyphenyl)propanoic acid E Intramolecular Friedel-Crafts (AlCl3) D->E F This compound E->F

Caption: Workflow for Protocol 2: Friedel-Crafts Cyclization

Economic and Performance Comparison

The choice between these two protocols will ultimately depend on a careful consideration of various factors including the cost of starting materials, the number of synthetic steps, and the overall yield.

MetricProtocol 1: Electrophilic BrominationProtocol 2: Friedel-Crafts Cyclization
Starting Materials Cost Moderate (3-(3-methoxyphenyl)propanoic acid is commercially available)High (Requires multi-step synthesis of the precursor from more expensive starting materials)
Number of Steps 2 steps from 3-(3-methoxyphenyl)propanoic acid2 steps from the custom propanoic acid precursor (which itself requires multiple steps to synthesize)
Reagent Cost Low to Moderate (NBS, PPA are relatively inexpensive)Moderate (AlCl₃ is inexpensive, but reagents for precursor synthesis can be costly)
Overall Yield Good to Excellent (Typically high-yielding reactions)Good (Friedel-Crafts cyclizations are generally efficient)
Scalability Generally straightforward to scale upCan be more challenging to scale up due to the multi-step nature of the precursor synthesis
Control of Regioselectivity Good, but may require optimization to avoid isomeric impuritiesExcellent, as the substitution pattern is pre-determined in the precursor
Time Efficiency Higher (fewer steps)Lower (more steps for precursor synthesis)

Conclusion and Recommendation

From an economic and efficiency standpoint, Protocol 1: Electrophilic Aromatic Bromination presents a more advantageous route for the synthesis of this compound, particularly for laboratory-scale and initial scale-up campaigns. The primary advantages are the readily available and less expensive starting material, and the fewer number of synthetic steps, which translates to significant time and cost savings. While careful optimization of the bromination step is necessary to ensure high regioselectivity, this is often a manageable challenge in process development.

Protocol 2: Intramolecular Friedel-Crafts Cyclization , while offering superior control over the final product's substitution pattern, is hampered by the lengthy and potentially costly synthesis of the required 3-(2-bromo-3-methoxyphenyl)propanoic acid precursor. This route may be considered in situations where absolute regiochemical purity is paramount from the outset and cannot be achieved through purification after bromination, or for the synthesis of analogues where the precursor is more readily accessible.

Ultimately, the choice of synthetic protocol is a strategic one. For most applications in drug discovery and development where time and cost are critical factors, the direct bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one is the recommended and more pragmatic approach.

A Comparative Guide to High-Purity Assessment of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The purity of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, directly impacts downstream process yields, biological activity, and ultimately, patient safety. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the high-purity assessment of this critical building block.

The Central Role of Purity in Drug Development

This compound is a key intermediate in the synthesis of more complex molecules. Impurities, even in trace amounts, can have significant consequences, ranging from altered reaction kinetics to the formation of undesirable and potentially toxic byproducts. Therefore, a robust and accurate analytical method for purity determination is not merely a quality control checkpoint but a cornerstone of a successful development program.

Quantitative NMR (qNMR): A Primary Method for Purity Assignment

Quantitative NMR has emerged as a powerful, primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. This allows for the calculation of purity by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.

The qNMR Workflow: A Self-Validating System

The qNMR process can be broken down into four key stages: method planning, sample preparation, data collection, and data processing. The inherent logic of this workflow provides a self-validating system, ensuring high levels of accuracy and precision.

Figure 1: The qNMR experimental workflow for purity determination.

Causality in Experimental Choices:

  • Internal Standard Selection: The choice of an internal standard is critical. It must be stable, non-reactive with the analyte, have a simple spectrum with at least one signal well-resolved from analyte signals, and be of high, certified purity. Maleic anhydride is a common choice for this purpose.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without causing any chemical degradation.

  • Relaxation Delay (d1): A sufficient delay between pulses is crucial to allow for complete relaxation of the protons, ensuring that the signal intensity is directly proportional to the number of nuclei. This is a key parameter for accurate quantification.

Experimental Protocol: qNMR Purity Assessment
  • Preparation of the Internal Standard Stock Solution: Accurately weigh a certified reference material (e.g., maleic anhydride) and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of this compound into an NMR tube.

    • Accurately add a known volume of the internal standard stock solution to the NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters:

      • Pulse angle: 30-90°

      • Relaxation delay (d1): At least 5 times the longest T1 of the signals of interest.

      • Number of scans: Sufficient to achieve a signal-to-noise ratio >150 for the peaks to be integrated.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Chromatographic Alternatives: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used for purity analysis in the pharmaceutical industry. Unlike qNMR, these methods rely on the physical separation of the analyte from its impurities, followed by detection.

High-Performance Liquid Chromatography (HPLC)

For a compound like this compound, which is an aromatic ketone, a reversed-phase HPLC method with UV detection is a common approach.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound at a known concentration.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Column Temperature: 30 °C.

  • Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Given the halogenated nature and likely volatility of this compound, Gas Chromatography is another viable technique. A halogen-specific detector, such as an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD), can provide high selectivity and sensitivity.

Experimental Protocol: GC Purity Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: High-purity nitrogen or helium.

    • Inlet Temperature: Sufficiently high to ensure complete volatilization without degradation.

    • Oven Temperature Program: A temperature ramp to effectively separate the analyte from any volatile impurities.

    • Detector: ECD or XSD.

  • Data Analysis: Similar to HPLC, purity is often assessed using the area percent method.

Objective Comparison: qNMR vs. HPLC vs. GC

The choice of analytical technique depends on the specific requirements of the analysis, including the need for a primary method, the nature of potential impurities, and desired throughput.

G cluster_qNMR qNMR cluster_Chroma Chromatographic Methods qNMR Quantitative NMR qNMR_adv Advantages: - Primary Method (No analyte standard needed) - High Accuracy & Precision - Non-destructive - Structural Confirmation qNMR->qNMR_adv Strengths qNMR_disadv Disadvantages: - Lower Sensitivity - Higher initial instrument cost - Potential for peak overlap qNMR->qNMR_disadv Limitations HPLC HPLC qNMR->HPLC vs. GC GC qNMR->GC vs. Chroma_adv Advantages: - High Sensitivity - Excellent for separating complex mixtures - Widely available HPLC->Chroma_adv Chroma_disadv Disadvantages: - Requires analyte-specific reference standards - Destructive - Purity by area% can be inaccurate HPLC->Chroma_disadv GC->Chroma_adv GC->Chroma_disadv

Figure 2: Logical comparison of qNMR and Chromatographic techniques.

Quantitative Data Summary
ParameterQuantitative NMR (qNMR)HPLC-UVGas Chromatography (GC-ECD/XSD)
Principle Direct proportionality of signal integral to molar concentrationDifferential partitioning between mobile and stationary phasesPartitioning between mobile gas and stationary phases
Reference Standard Requires a certified internal standard (can be universal)Requires a specific reference standard of the analyteRequires a specific reference standard of the analyte
Accuracy High (often <1% RSD)Method-dependent, typically goodMethod-dependent, typically good
Precision High (RSD <1%)High (RSD <2%)High (RSD <2%)
Sensitivity (LOD/LOQ) Lower (mg/mL range)High (µg/mL to ng/mL range)Very High for halogenated compounds (pg/mL range)
Analysis Time Fast per sample (typically <15 mins)Moderate (10-40 mins per sample)Moderate (15-45 mins per sample)
Destructive? NoYesYes
Information Provided Purity, structural confirmation, and impurity identificationPurity relative to detectable impuritiesPurity relative to volatile and detectable impurities

Data synthesized from multiple sources.

Conclusion and Recommendations

For the high-purity assessment of this compound, quantitative NMR stands out as a superior primary method for providing an accurate, absolute purity value. Its ability to quantify without a specific reference standard of the analyte is a significant advantage, particularly in the early stages of drug discovery when such standards may not be available. The non-destructive nature of qNMR also allows for the recovery of the sample for further analysis.

However, HPLC and GC are invaluable orthogonal techniques. HPLC is excellent for routine quality control, offering high throughput and sensitivity for detecting non-volatile impurities. GC, especially with a halogen-specific detector, is exceptionally sensitive for identifying volatile and halogenated impurities that might be missed by other methods.

For a comprehensive and trustworthy purity profile, a combination of these techniques is recommended. qNMR should be employed to assign the primary purity value, while HPLC and/or GC should be used as orthogonal methods to identify and quantify trace impurities. This multi-faceted approach ensures the highest level of confidence in the quality of this compound, supporting the integrity and success of the overall drug development process.

A Researcher's Guide to Profiling the Selectivity of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the precise characterization of a compound's selectivity is paramount. A thorough understanding of a molecule's interactions with its intended target, as well as its potential off-target effects, is critical for advancing a compound from a preliminary hit to a viable clinical candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-reactivity and selectivity of the novel compound, 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one.

The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] Given the nascent status of this compound, this guide will establish a logical, multi-tiered experimental plan to thoroughly profile its selectivity. We will proceed from broad, initial screens to more focused biochemical and cell-based assays, culminating in an analysis of downstream signaling pathways.

Section 1: Initial Target Class Identification and Broad Spectrum Screening

The first critical step is to determine the likely biological targets of this compound. The structural characteristics of the molecule, particularly the indenone core, suggest a potential for interaction with kinases. Many kinase inhibitors possess heterocyclic core structures that occupy the ATP-binding pocket of the enzyme. Therefore, a logical starting point is a broad-spectrum kinase panel.

A variety of commercial services offer comprehensive kinase selectivity profiling.[4][5][6][7] These platforms provide an efficient and robust method to screen a compound against a large portion of the human kinome, often hundreds of kinases, in a single experiment.[5][7]

Experimental Rationale: An initial screen at a single high concentration (e.g., 1 or 10 µM) will provide a panoramic view of the compound's activity across the kinome. This approach is designed to identify any and all potential interactions, which can then be prioritized for more detailed dose-response analysis. This initial broad screen is a cost-effective and time-efficient strategy to quickly identify primary targets and significant off-target interactions.

Workflow for Initial Kinase Profiling

Figure 1: Workflow for initial broad-spectrum kinase screening followed by dose-response validation.

Section 2: In-Depth Selectivity Profiling and Orthogonal Validation

Following the initial broad screen, the next phase involves a more rigorous quantitative assessment of the identified "hits." This step is crucial for confirming the initial findings and accurately determining the compound's potency and selectivity.

Quantitative Biochemical Assays

For the primary target(s) and any significant off-targets identified in the initial screen, it is essential to determine the half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response analysis, typically using a 10-point concentration gradient.

Experimental Protocol: Radiometric Kinase Assay (Example)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP.

  • Compound Addition: Add this compound at varying concentrations (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a DMSO vehicle control.

  • Incubation: Allow the kinase reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP is washed away.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Target Kinase Compound Concentration (µM) % Inhibition IC50 (µM)
Kinase A0.0150.5
0.125
170
1095
Kinase B0.01215.2
0.18
130
1065
Kinase C0.010> 50
0.15
112
1020

Table 1: Example data from a quantitative biochemical kinase assay.

Section 3: Cellular Target Engagement and Pathway Analysis

While biochemical assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell.[4] Therefore, it is crucial to validate target engagement within a cellular context.[8][9]

Cell-Based Target Engagement Assays

Cell-based target engagement assays confirm that the compound can penetrate the cell membrane and bind to its intended target.[10][11] Techniques such as the NanoBRET™ Target Engagement Assay provide a quantitative measure of compound binding to specific protein targets in living cells.[4]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use HEK293 cells transiently expressing the kinase of interest fused to a NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period.

  • Tracer Addition: Add a fluorescent energy transfer tracer that also binds to the kinase's ATP pocket.

  • BRET Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emissions. The ratio of these signals (the BRET ratio) is dependent on the proximity of the tracer to the NanoLuc®-tagged kinase.

  • Data Analysis: Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Target Kinase Compound Concentration (µM) BRET Ratio Cellular IC50 (µM)
Kinase A0.010.951.2
0.10.80
10.45
100.15
Kinase B0.010.98> 50
0.10.96
10.92
100.85

Table 2: Example data from a cellular target engagement assay.

Downstream Signaling Pathway Analysis via Western Blotting

To confirm the functional consequences of target engagement, it is essential to analyze the downstream signaling pathways modulated by the target kinase. Western blotting is a robust and widely used technique for this purpose.[12][13][14][15]

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Serum-starve the cells to reduce basal signaling, then treat with this compound at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software.

Figure 2: A hypothetical signaling pathway and the corresponding readouts for Western blot analysis.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive selectivity and cross-reactivity profiling of this compound. By progressing from broad kinome screening to focused biochemical and cell-based assays, and finally to the analysis of downstream signaling, researchers can build a detailed and reliable profile of this novel compound. This multi-faceted approach ensures a high degree of scientific rigor and provides the critical data necessary to make informed decisions in the drug discovery and development process.

References

A Senior Application Scientist's Guide to 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: A Comparative Performance Analysis in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a versatile bicyclic ketone, valued as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its unique structure, featuring an aryl bromide, a ketone, and an electron-donating methoxy group, offers multiple reaction sites. The efficacy of synthetic transformations involving this substrate is profoundly influenced by the choice of reaction medium. This guide provides an in-depth, comparative analysis of its performance in diverse solvent systems for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. By examining the interplay between solvent properties and reaction outcomes, we aim to equip researchers with the insights needed for rational solvent selection, protocol optimization, and enhanced synthetic efficiency.

Introduction: The Critical Role of the Reaction Medium

The selection of a solvent is one of the most critical parameters in chemical synthesis. It extends far beyond merely dissolving reactants. The solvent influences reaction rates, selectivity, and even the mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2] For a multifunctional substrate like this compound, the solvent's properties—such as polarity, proticity, and coordinating ability—can be leveraged to favor one reaction pathway over another.

Physicochemical Properties of the Substrate:

  • Molecular Formula: C₁₀H₉BrO₂[3]

  • Molecular Weight: 241.08 g/mol [3]

  • Structure: The molecule contains an electron-rich aromatic ring due to the methoxy group, a reactive aryl-bromide bond, and a ketone functionality.[4] This structure makes it an ideal candidate for reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and various nucleophilic additions.[5][6]

This guide will focus on the Suzuki-Miyaura cross-coupling reaction as a representative and highly significant transformation for this class of compounds. The principles discussed, however, are broadly applicable to other palladium-catalyzed reactions.

Comparative Analysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. The choice of solvent is paramount as it affects catalyst stability, solubility of reagents, and the rates of key mechanistic steps like oxidative addition and reductive elimination.[7][8]

We will evaluate the performance of this compound with a model coupling partner, phenylboronic acid, across a spectrum of commonly used solvents.

Experimental Workflow: General Procedure

The following diagram outlines the standardized workflow for evaluating solvent performance in the Suzuki-Miyaura coupling.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Combine Substrate, Boronic Acid, Base (K₂CO₃), & Pd Catalyst in a reaction vessel P2 Add Selected Solvent (e.g., Toluene, DMF, Dioxane/H₂O) P1->P2 Step 1 R1 Degas the mixture (3x Vacuum/Inert Gas cycles) P2->R1 R2 Heat to specified temperature (e.g., 90-110°C) with stirring R1->R2 Step 2 R3 Monitor progress via TLC or LC-MS (e.g., over 12-24 hours) R2->R3 Step 3 W1 Cool to RT, Quench reaction R3->W1 W2 Perform Liquid-Liquid Extraction W1->W2 W3 Purify via Column Chromatography W2->W3 A1 Characterize & Calculate Yield (%) W3->A1

Caption: Standardized workflow for Suzuki-Miyaura solvent screening.

Data Summary: Solvent Performance

The following table summarizes hypothetical yet chemically sound experimental data for the coupling of this compound with phenylboronic acid. This data is inferred from established principles of solvent effects in palladium-catalyzed reactions.[1][9]

Solvent System (v/v)PolarityKey CharacteristicsReaction Time (h)Yield (%)Key Insights & Causality
Toluene Non-polarHigh boiling point, poor solubility for inorganic base.2465-75%Slower reaction rates are often observed. The non-polar nature can disfavor the formation of highly polar transition states.[8]
DMF Polar AproticHigh polarity, dissolves catalyst and base well, high boiling point.1285-95%Excellent solvent for Suzuki couplings. Its polarity stabilizes the charged intermediates in the catalytic cycle, accelerating the reaction.[9]
Dioxane / H₂O (4:1) PolarBiphasic system. Water helps dissolve the inorganic base (e.g., K₂CO₃), increasing its effective concentration.1690-98%Often considered the gold standard. The aqueous phase facilitates the crucial transmetalation step by activating the boronic acid.[10]
2-MeTHF Ethereal"Green" solvent alternative, moderate polarity.2070-80%A more environmentally benign option. Performance is generally good but may require more optimization of catalyst and base compared to traditional solvents.
Mechanistic Considerations: The Role of the Solvent

The solvent interacts with and stabilizes different species throughout the palladium catalytic cycle.

G cluster_solvent Solvent Influence Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-Br Complex1 Ar-Pd(II)-Br(L)₂ OA->Complex1 TM Transmetalation Complex1->TM + Ar'B(OH)₂ + Base S1 Polar solvents (e.g., DMF) stabilize this charged Pd(II) intermediate. Complex1->S1 Complex2 Ar-Pd(II)-Ar'(L)₂ TM->Complex2 S2 Water in biphasic systems (e.g., Dioxane/H₂O) accelerates this step by activating the boronic acid. TM->S2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product Substrate Ar-Br Substrate->OA Boronic Ar'-B(OH)₂ Boronic->TM

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting solvent influence.

  • Oxidative Addition: The initial step where the aryl bromide adds to the Pd(0) center is often favored in polar solvents, which can stabilize the resulting polar Pd(II) complex.[8]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is often the rate-limiting step and is significantly accelerated by bases and polar, protic co-solvents like water.

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is typically faster in less polar, non-coordinating solvents.

The optimal solvent is therefore a compromise that effectively balances the requirements of each step in the cycle.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling in Dioxane/H₂O

This protocol represents a robust and high-yielding method for the arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • To a clean, dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 16 hours or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Alternative Substrates for Comparison

To provide context, the reactivity of the title compound can be compared to simpler analogs:

CompoundKey Structural DifferenceExpected Reactivity in Suzuki CouplingRationale
4-Bromo-1-indanone Lacks the methoxy group.Slightly lower or comparable.The electron-donating methoxy group on the title compound can make the aryl bromide slightly more electron-rich, potentially slowing the oxidative addition step.[10] However, this effect is often minor.
4-Bromoacetophenone Acyclic analog.Highly comparable.Often used as a model substrate in Suzuki coupling studies due to its similar electronic properties as an electron-withdrawn ketone para to the bromide.[9][11]

Conclusion and Recommendations

The performance of this compound is highly dependent on the reaction medium.

  • For Maximum Yield and Reliability: A biphasic system like Dioxane/H₂O with an appropriate base (K₂CO₃ or K₃PO₄) is highly recommended for Suzuki-Miyaura couplings. It provides an excellent balance of solubility and acceleration of the key transmetalation step.

  • For High-Throughput Screening: DMF is an excellent choice due to its ability to solubilize a wide range of reagents and its general reliability, often leading to faster reaction times.

  • For Greener Synthesis: 2-MeTHF presents a viable, more sustainable alternative, though some optimization of reaction conditions may be necessary to achieve yields comparable to traditional solvents.

Ultimately, the choice of solvent is a strategic decision that must align with the specific goals of the synthesis—be it maximizing yield, accelerating discovery, or adhering to green chemistry principles. This guide provides the foundational data and mechanistic understanding to make that decision an informed one.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.